(Rac)-EC5026
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-[(2S)-2-methylbutanoyl]piperidin-4-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F4N3O3/c1-3-11(2)16(26)25-8-6-12(7-9-25)23-17(27)24-13-4-5-15(14(19)10-13)28-18(20,21)22/h4-5,10-12H,3,6-9H2,1-2H3,(H2,23,24,27)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRXHTKENPCGSZ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)OC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)N1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)OC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F4N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1809885-32-2 | |
| Record name | EC-5026 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809885322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EC-5026 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5X8A5HWL0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(Rac)-EC5026: A Technical Guide for Researchers
Disclaimer: The current scientific literature and public data exclusively identify (Rac)-EC5026 as a potent inhibitor of soluble epoxide hydrolase (sEH). As of November 2025, there is no available information to support its use as a von Hippel-Lindau (VHL) ligand for Proteolysis Targeting Chimera (PROTAC) development. This guide provides a comprehensive overview of this compound in its established role as an sEH inhibitor.
Executive Summary
This compound, also known as BPN-19186, is a first-in-class, orally active, and potent small molecule inhibitor of soluble epoxide hydrolase (sEH). It demonstrates high efficacy in preclinical models for inflammatory and neuropathic pain. Developed by EicOsis LLC, EC5026 has progressed to Phase 1 clinical trials, showing a favorable safety and pharmacokinetic profile in healthy volunteers. Its mechanism of action involves the stabilization of endogenous epoxy fatty acids (EpFAs), which possess analgesic and anti-inflammatory properties. This guide provides an in-depth overview of the technical details of this compound, including its biochemical properties, experimental protocols, and mechanism of action.
Core Compound Properties
This compound is a piperidine derivative with the chemical formula C18H23F4N3O3 and a molecular weight of 405.39 g/mol . It is characterized as a slow-tight binding transition-state mimic of the sEH enzyme.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Assay/Condition | Reference |
| Ki | 0.06 nM | Recombinant human sEH (hsEH) | |
| Solubility (aqueous) | <0.1 mg/mL | pH-independent | |
| Oral Bioavailability | Orally active | Preclinical and clinical studies |
Table 1: Biochemical and Physicochemical Properties of this compound
| Parameter | Value | Species | Dosage | Reference |
| Half-life (t1/2) | 59.5 h (fed), 66.9 h (fasted) | Human | 8 mg tablet | |
| Cmax | 66% higher in fed state | Human | 8 mg tablet | |
| Total Exposure (AUC) | 53% higher in fed state | Human | 8 mg tablet | |
| NOAEL | 5 mg/kg/day | Rat | 28-day GLP safety studies |
Table 2: Pharmacokinetic Parameters of EC5026
Mechanism of Action: sEH Inhibition
EC5026 exerts its therapeutic effects by inhibiting the soluble epoxide hydrolase enzyme. sEH is responsible for the degradation of endogenous epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs). These EpFAs are natural mediators that reduce pain and inflammation. By inhibiting sEH, EC5026 increases the bioavailability of these protective lipids, thereby enhancing their analgesic and anti-inflammatory effects.
Experimental Protocols
Scale-Up Non-GMP Synthesis of EC5026
A detailed, multi-step synthesis protocol for EC5026 has been described. The process involves the use of reagents such as triphosgene and tert-butyl 4-amino-piperidine-1-carboxylate. For detailed experimental procedures, including reaction conditions and purification methods, refer to the supporting information in the cited literature.
In Vivo Formulation for Oral Administration
For preclinical studies in rats, EC5026 was dissolved in PEG 300 for oral gavage. For human Phase 1a trials, an immediate-release oral dosage form in a gelatin capsule with a liquid formulation was developed. Due to its low aqueous solubility, various media were screened to develop suitable preclinical and clinical formulations.
Pain Attenuation Model in Rats (Chronic Constriction Injury)
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Animal Model: Male Sprague-Dawley rats (250-300 g) are used.
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Surgical Procedure: A chronic constriction injury is induced by placing four loose ligatures around the sciatic nerve.
-
Post-Surgery Recovery: Rats are allowed to recover for 14 days.
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Allodynia Testing: Mechanical allodynia is assessed using a von Frey assay at 14 and 21 days post-injury.
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Drug Administration: EC5026 is administered orally to evaluate its effect on pain attenuation.
(Rac)-EC5026: A Potent sEH Inhibitor, Not a PROTAC Warhead, Paving the Way for Novel Pain Therapeutics
(Rac)-EC5026 is a potent, orally active, and non-opioid inhibitor of soluble epoxide hydrolase (sEH), currently under investigation as a first-in-class analgesic for inflammatory and neuropathic pain.[1][2] While it shares a target with a new class of therapeutic agents known as PROTACs (Proteolysis Targeting Chimeras), current research does not indicate that this compound itself is utilized as a warhead in PROTAC design. Instead, its development highlights the therapeutic potential of sEH inhibition, a strategy that is also being explored through the distinct mechanism of targeted protein degradation by sEH-PROTACs.
The Mechanism of Action of this compound as a Soluble Epoxide Hydrolase Inhibitor
This compound functions by inhibiting the soluble epoxide hydrolase (sEH) enzyme.[2][3] This enzyme is a critical component of the arachidonic acid cascade, responsible for the degradation of endogenous lipid mediators called epoxyeicosatrienoic acids (EETs).[2][3] EETs possess potent anti-inflammatory and analgesic properties. By inhibiting sEH, this compound prevents the breakdown of EETs, thereby increasing their local concentrations and prolonging their beneficial effects.[2][3] This mechanism of action offers a novel, non-addictive approach to pain management that contrasts with traditional opioid analgesics.[2][3]
The therapeutic strategy of sEH inhibition has demonstrated efficacy in preclinical models of pain and inflammation and is being investigated for its potential in treating neurodegenerative diseases.[3]
Signaling Pathway of sEH Inhibition by this compound
References
(Rac)-EC5026: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, solubility, and biological context of (Rac)-EC5026, a potent inhibitor of soluble epoxide hydrolase (sEH). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of neurodegenerative and inflammatory diseases.
Chemical Properties
This compound, also known as (Rac)-BPN-19186, is a small molecule inhibitor of soluble epoxide hydrolase. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N-(1-(2-methylpropanoyl)piperidin-4-yl)-N'-(4-(trifluoromethoxy)phenyl)urea |
| Synonyms | (Rac)-BPN-19186 |
| CAS Number | 1809885-55-9[1] |
| Molecular Formula | C18H23F4N3O3[1] |
| Molecular Weight | 405.39 g/mol [1] |
| Appearance | White to off-white solid |
| Purity | Typically ≥98% by HPLC[1] |
Solubility
The solubility of this compound is a critical factor for its use in both in vitro and in vivo experimental settings.
| Solvent | Solubility | Notes |
| DMSO | ≥ 250 mg/mL (616.69 mM) | Ultrasonic assistance may be required for complete dissolution.[2] |
| Ethanol | Soluble | |
| Water | Insoluble | |
| Corn Oil | Formulation for in vivo use: A clear solution of ≥ 2.08 mg/mL can be prepared by diluting a DMSO stock solution.[3] | |
| PEG300/Tween-80/Saline | Formulation for in vivo use: A clear solution of ≥ 2.08 mg/mL can be prepared in a vehicle of PEG300, Tween-80, and saline.[3] | |
| 20% SBE-β-CD in Saline | Formulation for in vivo use: A clear solution of ≥ 2.08 mg/mL can be prepared by diluting a DMSO stock solution.[3] |
Storage of Solutions: Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. It is recommended to store solutions in aliquots to avoid repeated freeze-thaw cycles.[2]
Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase
This compound is a potent, tight-binding, and reversible inhibitor of soluble epoxide hydrolase (sEH), with a reported inhibitory constant (Ki) of 0.06 nM.[2][3] sEH is a key enzyme in the metabolism of arachidonic acid.
The Soluble Epoxide Hydrolase Signaling Pathway
The mechanism of action of this compound is best understood within the context of the arachidonic acid cascade and the role of sEH.
Caption: Inhibition of sEH by this compound increases beneficial EET levels.
Arachidonic acid is metabolized by cytochrome P450 epoxygenases to form epoxyeicosatrienoic acids (EETs). EETs are signaling lipids with potent anti-inflammatory, vasodilatory, and neuroprotective properties. The enzyme soluble epoxide hydrolase (sEH) rapidly hydrolyzes EETs to their corresponding dihydroxyeicosatrienoic acids (DHETs), which are generally less biologically active. By inhibiting sEH, this compound prevents the degradation of EETs, thereby increasing their bioavailability and potentiating their beneficial physiological effects. This mechanism is the basis for its therapeutic potential in conditions characterized by inflammation and neurodegeneration, such as Parkinson's disease and dementia with Lewy Bodies.
Experimental Protocols
This section provides an overview of the methodologies for the synthesis, purification, and biological evaluation of this compound.
Synthesis of this compound
The synthesis of this compound is described in patent WO2019156991A1. A general synthetic scheme for similar piperidine-derived urea-based sEH inhibitors involves a multi-step process.
References
An In-Depth Technical Guide to the Synthesis and Purification of (Rac)-EC5026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification protocols for (Rac)-EC5026, a potent soluble epoxide hydrolase (sEH) inhibitor. The information presented is collated from peer-reviewed scientific literature and is intended to equip researchers with the necessary details to replicate and further investigate this compound.
Introduction to this compound
This compound is a promising non-opioid analgesic and anti-inflammatory agent that has undergone Phase I clinical trials.[1][2] Its mechanism of action involves the inhibition of soluble epoxide hydrolase (sEH), an enzyme responsible for the degradation of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs).[1][3] By inhibiting sEH, EC5026 effectively increases the levels of EETs, thereby promoting the body's natural pain-relief and anti-inflammatory responses.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the formation of a urea linkage between a substituted aniline and a piperidine derivative, followed by acylation. A scale-up, non-good manufacturing practice (non-GMP) synthesis has been reported in the Journal of Medicinal Chemistry.[1][3]
Synthetic Scheme
The overall synthetic route for this compound is depicted below. The key steps involve the formation of an isocyanate intermediate from 3-fluoro-4-(trifluoromethoxy)aniline, which then reacts with a protected 4-aminopiperidine. Subsequent deprotection and acylation with 2-methylbutanoyl chloride yield the final product.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a detailed description of the experimental procedures for the synthesis of this compound, based on published literature.[1][3]
Step 1: Synthesis of tert-butyl 4-(3-(3-fluoro-4-(trifluoromethoxy)phenyl)ureido)piperidine-1-carboxylate
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To a solution of 3-fluoro-4-(trifluoromethoxy)aniline in a suitable aprotic solvent (e.g., dichloromethane), add triphosgene portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir until the formation of the isocyanate is complete (monitor by IR spectroscopy, looking for the characteristic N=C=O stretch).
-
In a separate flask, dissolve tert-butyl 4-aminopiperidine-1-carboxylate and a non-nucleophilic base (e.g., triethylamine) in the same aprotic solvent.
-
Slowly add the isocyanate solution to the aminopiperidine solution at 0 °C.
-
Allow the reaction to proceed at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 2: Synthesis of 1-(3-fluoro-4-(trifluoromethoxy)phenyl)-3-(piperidin-4-yl)urea
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Dissolve the crude product from Step 1 in a suitable solvent (e.g., dichloromethane).
-
Add a strong acid, such as trifluoroacetic acid (TFA), dropwise to the solution at 0 °C to remove the Boc protecting group.
-
Stir the reaction mixture at room temperature until deprotection is complete (monitor by TLC or LC-MS).
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
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Dry the organic layer and concentrate under reduced pressure to yield the deprotected intermediate.
Step 3: Synthesis of this compound
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Dissolve the deprotected intermediate from Step 2 and a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C and add 2-methylbutanoyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until the acylation is complete (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the final product, this compound, with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification of this compound
Purification of the crude this compound is crucial to obtain a high-purity compound suitable for biological and clinical studies. The primary method for purification is column chromatography.[4]
Purification Protocol
-
Column Preparation: Pack a silica gel column of appropriate size. The choice of column dimensions will depend on the scale of the synthesis.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent and load it onto the column.
-
Elution: Elute the column with a solvent system of 3:7 hexanes:ethyl acetate containing 5% methanol .[1] The polarity of the solvent system can be adjusted based on TLC analysis to achieve optimal separation.
-
Fraction Collection and Analysis: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to yield the purified product as a solid.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₈H₂₃F₄N₃O₃ | [5] |
| Molecular Weight | 405.39 g/mol | [5] |
| Purity (Commercially available) | 95% | [5] |
Signaling Pathway and Experimental Workflow
Mechanism of Action of EC5026
EC5026 exerts its therapeutic effects by inhibiting soluble epoxide hydrolase (sEH), a key enzyme in the arachidonic acid cascade.[1][6] This inhibition leads to an increase in the levels of epoxyeicosatrienoic acids (EETs), which have potent anti-inflammatory and analgesic properties.[7]
Caption: Mechanism of action of this compound.
Synthetic and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. EicOsis Initiates Phase 1b Clinical Trial of EC5026 - BioSpace [biospace.com]
- 3. Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
The Role of (Rac)-EC5026 Derivatives in Inducing Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the utilization of the (Rac)-EC5026 chemical scaffold in the development of Proteolysis Targeting Chimeras (PROTACs) for the targeted degradation of soluble epoxide hydrolase (sEH). While this compound is a known inhibitor of sEH, its framework has been ingeniously adapted to create bifunctional molecules that, instead of merely inhibiting, actively induce the degradation of the sEH protein. This guide details the mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes the underlying biological and experimental workflows.
Introduction to sEH Degradation via PROTACs
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of signaling lipids and has emerged as a therapeutic target for a range of inflammatory and pain-related disorders. Traditional therapeutic approaches have focused on the development of inhibitors like this compound to block its enzymatic activity. However, the advent of targeted protein degradation technology, particularly PROTACs, offers a novel and potentially more efficacious strategy.
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate specific proteins of interest. An sEH-targeting PROTAC consists of three key components: a ligand that binds to sEH (derived from a scaffold like EC5026), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties. This ternary complex formation facilitates the ubiquitination of sEH, marking it for degradation by the proteasome. Recent studies have also uncovered an alternative lysosomal degradation pathway for certain sEH PROTACs.
Quantitative Data on sEH Protein Degradation
The efficacy of sEH-targeting PROTACs is quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the degradation performance of representative sEH PROTACs derived from chemical scaffolds related to this compound.
| PROTAC Compound | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC 23 | sEH | CRBN | ~100 | ~75 | HeLasEH-HiBiT | [1] |
| PROTAC 24 | sEH | CRBN | ~300 | ~80 | HeLasEH-HiBiT | [1] |
| PROTAC Compound | Target Protein | Degradation Pathway | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Compound 1a | Cytosolic sEH | Lysosomal | ~10 | >90 | 293T | [2] |
Signaling and Degradation Pathways
The targeted degradation of sEH by PROTACs can proceed through distinct cellular pathways. The canonical mechanism involves the ubiquitin-proteasome system, while recent evidence has highlighted a lysosome-dependent route for specific sEH PROTACs.
Caption: Canonical Ubiquitin-Proteasome sEH Degradation Pathway.
Caption: Lysosomal sEH Degradation Pathway for Compound 1a.
Experimental Protocols
Synthesis of a Representative sEH PROTAC (e.g., PROTAC 23)
The synthesis of sEH PROTACs generally involves the coupling of an sEH inhibitor moiety with an E3 ligase ligand via a suitable linker. The following is a generalized protocol based on the synthesis of PROTAC 23, which utilizes a click chemistry approach.[3]
Caption: General Synthesis Workflow for a CRBN-recruiting sEH PROTAC.
Methodology:
-
Synthesis of sEH Inhibitor with Alkyne Handle:
-
Synthesize or procure a derivative of the this compound scaffold that is functionalized with a terminal alkyne. This serves as the warhead for binding to sEH.
-
-
Synthesis of E3 Ligase Ligand with Azide Handle:
-
Synthesize or procure a derivative of an E3 ligase ligand, such as pomalidomide, functionalized with an azide group.
-
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
In a suitable solvent (e.g., a mixture of tert-butanol and water), dissolve the sEH inhibitor-alkyne and the E3 ligase ligand-azide.
-
Add a copper(II) sulfate solution and a reducing agent, such as sodium ascorbate, to generate the active copper(I) catalyst in situ.
-
Allow the reaction to proceed at room temperature with stirring until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Purification and Characterization:
-
Upon completion, the reaction mixture is worked up, and the crude PROTAC is purified using a suitable method, such as preparative high-performance liquid chromatography (HPLC).
-
The structure and purity of the final PROTAC compound are confirmed by analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
-
HiBiT/NanoBiT-Based Cellular sEH Degradation Assay
This assay provides a quantitative measurement of intracellular sEH levels following treatment with a PROTAC. It relies on the complementation of a small peptide tag (HiBiT) engineered onto the target protein with a larger, separately expressed fragment (LgBiT) to form a functional NanoLuc luciferase. The resulting luminescence is proportional to the amount of HiBiT-tagged sEH.[4][5][6]
Caption: HiBiT/NanoBiT sEH Degradation Assay Workflow.
Methodology:
-
Cell Line Preparation:
-
Utilize a cell line (e.g., HeLa or 293T) that has been genetically engineered using CRISPR/Cas9 to endogenously express sEH fused with the HiBiT tag (sEH-HiBiT).
-
-
Cell Seeding:
-
Seed the sEH-HiBiT expressing cells into 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the sEH PROTAC compounds in cell culture medium.
-
Treat the cells with the different concentrations of the PROTACs. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the treated cells for a predetermined period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Lysis and Luminescence Detection (Lytic Endpoint Assay):
-
Prepare the Nano-Glo® HiBiT Lytic Detection Reagent according to the manufacturer's instructions, containing the LgBiT protein and the furimazine substrate.
-
Add the detection reagent to each well to lyse the cells and initiate the luminescent reaction.
-
Incubate at room temperature for a short period to allow the luminescent signal to stabilize.
-
-
Luminescence Measurement:
-
Measure the luminescence in each well using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized luminescence as a function of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Conclusion
The adaptation of the this compound scaffold from a traditional inhibitor to a warhead for sEH-targeting PROTACs represents a significant advancement in the modulation of this important therapeutic target. This technical guide has provided a comprehensive overview of the mechanisms, quantitative performance, and experimental methodologies central to the development and characterization of these protein degraders. The detailed protocols and visual workflows are intended to serve as a valuable resource for researchers in the fields of chemical biology and drug discovery, facilitating further exploration and optimization of this promising therapeutic modality.
References
- 1. Structure-Based Design of PROTACS for the Degradation of Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC-mediated selective degradation of cytosolic soluble epoxide hydrolase enhances ER-stress reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 5. 標的タンパク質分解 [promega.jp]
- 6. Nano-Glo® HiBiT Lytic Detection System Protocol [promega.com]
No Direct Evidence Found for (Rac)-EC5026 as a VHL Chemical Probe
A comprehensive review of publicly available scientific literature and data reveals no direct evidence to support the classification of (Rac)-EC5026 as a chemical probe for the von Hippel-Lindau (VHL) protein. Instead, research consistently identifies EC5026 as a potent and selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme. This compound is primarily investigated for its therapeutic potential in treating neuropathic pain and inflammation by modulating the arachidonic acid cascade.
The initial request for an in-depth technical guide on "this compound as a chemical probe for VHL" cannot be fulfilled as the foundational premise is not supported by current scientific findings. This report will instead clarify the established role of EC5026 and provide an overview of well-characterized chemical probes for VHL, along with the signaling pathways they influence.
EC5026: A Soluble Epoxide Hydrolase Inhibitor
EC5026 is a small molecule designed to inhibit the soluble epoxide hydrolase enzyme. sEH is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory, analgesic, and vasodilatory properties. By inhibiting sEH, EC5026 increases the endogenous levels of EETs, thereby exerting its therapeutic effects. Clinical development of EC5026 has focused on its potential as a non-opioid analgesic.
There is no indication in the reviewed literature that EC5026 directly binds to or modulates the function of the VHL E3 ubiquitin ligase complex.
Verified Chemical Probes for VHL
The development of chemical probes for VHL is an active area of research, particularly for their use in proteolysis-targeting chimeras (PROTACs) and for studying the hypoxia-inducible factor (HIF) signaling pathway. Unlike EC5026, several small molecules have been specifically designed and validated as VHL ligands.
Two prominent examples of VHL chemical probes are VH298 and fluorescently labeled probes like BODIPY FL VH032 . These molecules are designed to bind to the substrate recognition pocket of VHL, thereby displacing the alpha subunit of HIF (HIF-α).
| Probe Name | Description | Application |
| VH298 | A potent and selective small molecule VHL ligand. | Used to study the cellular consequences of VHL inhibition and as a component of PROTACs. |
| BODIPY FL VH032 | A fluorescently labeled high-affinity VHL ligand. | Employed in binding assays, such as Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), to identify and characterize other VHL ligands.[1][2] |
The VHL-HIF Signaling Pathway
The VHL protein is a crucial component of an E3 ubiquitin ligase complex that targets the alpha subunit of the Hypoxia-Inducible Factor (HIF) for proteasomal degradation under normal oxygen conditions (normoxia). This process is central to the cellular response to oxygen availability.
Figure 1: VHL-HIF Signaling Pathway. Under normoxic conditions, HIF-α is hydroxylated by PHDs, leading to its recognition by the VHL complex, ubiquitination, and subsequent proteasomal degradation. In hypoxia or when VHL is inactivated, HIF-α stabilizes, dimerizes with HIF-β, and activates the transcription of target genes.
Experimental Workflow for Characterizing a VHL Chemical Probe
The characterization of a novel chemical probe for VHL, such as VH298, involves a series of biophysical and cellular assays to determine its binding affinity, selectivity, and functional effects.
Figure 2: Experimental Workflow for VHL Probe Characterization. A typical workflow begins with biophysical assays to quantify binding affinity, followed by cellular assays to confirm target engagement and assess the functional consequences of VHL binding.
References
Structural Analysis of Protein Complexes: A Technical Guide Focused on the Von Hippel-Lindau (VHL) E3 Ligase
Disclaimer: Extensive research has revealed no publicly available data on a direct complex between "(Rac)-EC5026" and the von Hippel-Lindau (VHL) protein. Scientific literature consistently identifies EC5026 as a potent inhibitor of soluble epoxide hydrolase (sEH), with its development focused on non-opioid pain relief.[1][2][3][4][5][6] The von Hippel-Lindau protein is a well-studied E3 ubiquitin ligase, a key component of the cellular machinery for protein degradation.[7][8][9][10]
This technical guide will therefore focus on the structural analysis of the VHL protein in complex with known, well-characterized ligands, a topic of significant interest in the field of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[7][11][12]
The Von Hippel-Lindau (VHL) Protein: Structure and Function
The VHL protein is the substrate recognition component of the Cullin-RING E3 ubiquitin ligase complex 2 (CRL2VHL).[7] This complex is essential for the ubiquitin-proteasome system, which targets proteins for degradation. The VHL complex typically includes Elongin B, Elongin C, Cullin 2, and Rbx1.[8][13] VHL itself is composed of two main domains: an N-terminal β-domain that recognizes and binds to substrates, and a C-terminal α-domain that interacts with the Elongin B/C heterodimer.[7][8]
A primary substrate of VHL is the alpha subunit of the hypoxia-inducible factor (HIF-1α).[7][8][9] Under normal oxygen conditions (normoxia), specific proline residues on HIF-1α are hydroxylated. This post-translational modification allows VHL to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.[8]
Quantitative Analysis of VHL-Ligand Interactions
The binding affinity of small molecule ligands to VHL is a critical parameter in the development of VHL-targeting therapeutics like PROTACs. Several biophysical techniques are employed to quantify these interactions.
| Technique | Parameter(s) Measured | Typical VHL Ligand Affinity Range | Reference(s) |
| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | nM to µM | [14][15][16][17][18] |
| Surface Plasmon Resonance (SPR) | Association Rate (ka), Dissociation Rate (kd), Dissociation Constant (Kd) | nM to µM | [14] |
| Fluorescence Polarization (FP) | Dissociation Constant (Kd) | nM to µM | [14] |
| 19F NMR Displacement Assay | Dissociation Constant (Kd) | µM | [7] |
Experimental Protocols for Structural and Biophysical Analysis
Protein Expression and Purification of the VCB Complex
A common strategy for producing the VHL complex for structural and biophysical studies involves the co-expression of VHL, Elongin B, and Elongin C (VCB) in Escherichia coli.
Workflow for VCB Complex Purification:
This multi-step purification process ensures a homogenous and stable VCB complex suitable for downstream applications.
X-ray Crystallography for VHL-Ligand Complex Structure Determination
X-ray crystallography is a powerful technique to determine the three-dimensional structure of protein-ligand complexes at atomic resolution.[11][19]
General Crystallography Workflow:
Key Steps:
-
Complex Formation: The purified VCB complex is incubated with the small molecule ligand.
-
Crystallization: The protein-ligand complex is subjected to a wide range of conditions (e.g., pH, precipitant concentration) to induce the formation of well-ordered crystals.[20]
-
Data Collection: Crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[20]
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, into which the atomic model of the complex is built and refined.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the thermodynamic parameters of the interaction.
ITC Experimental Setup:
References
- 1. Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of the in-vivo metabolites of the novel soluble epoxide hydrolase inhibitor EC5026 using liquid chromatography quadrupole time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. Human Health - EicOsis [eicosis.com]
- 6. EicOsis Launches EC5026 Phase 1b Trial [synapse.patsnap.com]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VHL Protein Domain | Cell Signaling Technology [cellsignal.com]
- 9. E3 ubiquitin ligase von Hippel-Lindau (VHL) protein promotes Th17 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hanlaboratory.com [hanlaboratory.com]
- 11. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isothermal Titration Calorimetry | Department of Chemistry | ECU [chemistry.ecu.edu]
- 17. researchgate.net [researchgate.net]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 20. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Application of (Rac)-EC5026-Based PROTACs for Targeted Degradation of Soluble Epoxide Hydrolase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate proteins of interest (POIs). This technology offers a powerful strategy to target proteins previously considered "undruggable." This document provides detailed application notes and protocols for the synthesis and utilization of PROTACs incorporating (Rac)-EC5026, a potent inhibitor of soluble epoxide hydrolase (sEH), as the target-binding element, or "warhead."
This compound is a highly potent inhibitor of sEH, an enzyme implicated in the metabolism of signaling lipids and a therapeutic target for various inflammatory and pain-related conditions. By incorporating this compound into a PROTAC, researchers can induce the targeted degradation of sEH, offering a novel therapeutic modality beyond simple inhibition.
Principle of this compound-Based PROTACs
An this compound-based PROTAC is a heterobifunctional molecule consisting of three key components:
-
Warhead: this compound or a derivative that binds to the target protein, soluble epoxide hydrolase (sEH).
-
E3 Ligase Ligand: A molecule that recruits an E3 ubiquitin ligase, such as a ligand for Cereblon (CRBN) or Von Hippel-Lindau (VHL).
-
Linker: A chemical moiety that connects the warhead and the E3 ligase ligand, with its length and composition being critical for the formation of a productive ternary complex.
The PROTAC functions by simultaneously binding to both sEH and an E3 ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to sEH, marking it for degradation by the proteasome.
Signaling Pathway
The canonical pathway for PROTAC-mediated protein degradation is illustrated below. An this compound-based PROTAC facilitates the ubiquitination of sEH, leading to its degradation by the proteasome.
Experimental Protocols
I. Synthesis of an this compound-Based PROTAC
The synthesis of a PROTAC involves the conjugation of the warhead, linker, and E3 ligase ligand. A common strategy is to synthesize functionalized versions of each component that can be coupled in the final steps. Click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for this purpose.[1][2][3]
A. General Workflow for PROTAC Synthesis
The following diagram outlines a typical workflow for the synthesis of an sEH PROTAC.
B. Example Protocol: Synthesis of a CRBN-recruiting sEH PROTAC via Click Chemistry
This protocol is a generalized example based on literature procedures for synthesizing sEH PROTACs.[1][3]
Materials:
-
Azide-functionalized sEH inhibitor (derived from an analog of this compound)
-
Alkyne-functionalized pomalidomide (CRBN ligand)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Dimethylformamide (DMF)
-
Water
-
HPLC for purification
-
NMR and Mass Spectrometer for characterization
Procedure:
-
In a suitable reaction vial, dissolve the azide-functionalized sEH inhibitor (1.0 equivalent) and the alkyne-functionalized pomalidomide (1.1 equivalents) in a mixture of DMF and water (e.g., 4:1 ratio).
-
To this solution, add aqueous copper(II) sulfate (0.3 equivalents).
-
Add aqueous sodium ascorbate (0.3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 16-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, directly purify the reaction mixture by preparative HPLC to isolate the desired PROTAC.
-
Lyophilize the pure fractions to obtain the final PROTAC product.
-
Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
II. In Vitro Evaluation of sEH PROTACs
A. Cell-Based sEH Degradation Assay (Western Blot)
Objective: To determine the ability of the synthesized PROTAC to induce the degradation of endogenous sEH in a cellular context.
Materials:
-
Human cell line expressing sEH (e.g., HepG2, HEK293T)[4]
-
Cell culture medium and supplements
-
Synthesized sEH PROTAC and negative control (e.g., a molecule with a methylated glutarimide on the CRBN ligand to abrogate E3 ligase binding)[5]
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) or lysosome inhibitor (e.g., Bafilomycin A1) for mechanistic studies[6]
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibody against sEH
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the sEH PROTAC (e.g., 0.1 nM to 10 µM) or controls (vehicle, negative control) for a specified time (e.g., 24 hours).
-
For mechanistic studies, pre-treat cells with a proteasome or lysosome inhibitor for 1-2 hours before adding the PROTAC.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against sEH and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of sEH degradation relative to the vehicle control.
B. Determination of DC₅₀ and Dₘₐₓ
The half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ) are key parameters to quantify the potency and efficacy of a PROTAC. These values are determined by performing the Western blot assay with a range of PROTAC concentrations and fitting the data to a dose-response curve.
Quantitative Data Summary
The following tables summarize representative quantitative data for sEH PROTACs from the literature. Note that the specific values are highly dependent on the cell line, treatment time, and the specific chemical structures of the warhead, linker, and E3 ligase ligand.
Table 1: Degradation Potency of Representative sEH PROTACs
| PROTAC ID | Warhead Scaffold | E3 Ligase Ligand | Linker Type | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| 1a | t-TUCB | Cereblon | PEG-based | HepG2 | low-nM range | >90 | [4] |
| Compound 8 | t-TUCB | Cereblon | Piperazine | HepG2 | sub-nM | >95 | [4][7] |
| ALT-PG2 | Not specified | Not specified | Not specified | Huh-7 | Not specified | Significant degradation | [8][9] |
| PROTAC 23 | FL217 analog | Cereblon | PEG-based | Primary Human Macrophages | Not specified | Significant degradation | [5][10] |
Table 2: Inhibitory Activity of sEH PROTACs against sEH Hydrolase Activity
| PROTAC ID | IC₅₀ (nM) for sEH Hydrolase | Reference |
| sEH PROTAC 1a | 0.8 | [11] |
| PROTAC 23 | Similar to negative control | [5] |
Conclusion
The use of this compound as a warhead in PROTAC synthesis represents a promising strategy for the targeted degradation of soluble epoxide hydrolase. The protocols and data presented here provide a foundation for researchers to design, synthesize, and evaluate novel sEH-degrading PROTACs. The modular nature of PROTACs allows for systematic optimization of the warhead, linker, and E3 ligase ligand to achieve desired potency, selectivity, and pharmacokinetic properties. This approach has the potential to yield valuable chemical probes for studying sEH biology and may lead to the development of new therapeutics for a range of diseases.
References
- 1. Click chemistry enables rapid development of potent sEH PROTACs using a direct-to-biology approach - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03325J [pubs.rsc.org]
- 2. Click chemistry enables rapid development of potent sEH PROTACs using a direct-to-biology approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-Based Design of PROTACS for the Degradation of Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC-mediated selective degradation of cytosolic soluble epoxide hydrolase enhances ER-stress reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo-Active Soluble Epoxide Hydrolase-Targeting PROTACs with Improved Potency and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Soluble epoxide hydrolase-targeting PROTAC activates AMPK and inhibits endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Soluble epoxide hydrolase-targeting PROTAC activates AMPK and inhibits endoplasmic reticulum stress - Medicinal Chemistry & Pharmacology [ub.edu]
- 10. biorxiv.org [biorxiv.org]
- 11. caymanchem.com [caymanchem.com]
Protocol for conjugating (Rac)-EC5026 to a linker
Application Notes and Protocols
Topic: Protocol for Conjugating a Carboxylic Acid-Modified (Rac)-EC5026 Derivative to an Amine-Terminated Linker for Targeted Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Folate receptor-targeted drug delivery is a promising strategy for enhancing the therapeutic index of potent pharmaceutical agents by directing them to cells overexpressing the folate receptor, a hallmark of many cancers and inflammatory diseases.[1][2][3] This approach utilizes a high-affinity ligand, such as folic acid or its analogs, to carry a payload to the target cells.[1][3] this compound is a potent inhibitor of soluble epoxide hydrolase (sEH), a therapeutic target for pain and inflammation. For targeted delivery, it is necessary to conjugate this compound to a targeting moiety, such as a folate derivative, via a linker.
The native chemical structure of this compound lacks a readily available functional group for direct conjugation using standard bioconjugation techniques. Therefore, this protocol describes the conjugation of a synthetically modified derivative, hereafter referred to as EC5026-COOH , to an amine-terminated linker. EC5026-COOH is a hypothetical derivative of this compound that has been functionalized with a carboxylic acid group, enabling covalent linkage to an amine-functionalized linker through a stable amide bond.
This document provides a detailed protocol for the conjugation reaction, purification of the conjugate, and methods for its characterization.
Signaling Pathway and Experimental Workflow
The overarching goal of this conjugation protocol is to create a component of a folate receptor-targeted drug delivery system. The folate-EC5026 conjugate, once assembled, would bind to the folate receptor on the surface of target cells and be internalized via endocytosis. Inside the cell, the linker may be designed to be cleaved, releasing the active EC5026 drug.
The experimental workflow for the conjugation of EC5026-COOH to an amine-terminated linker is a multi-step process involving activation of the carboxylic acid, coupling to the amine, and subsequent purification and analysis of the final conjugate.
Experimental Protocol
This protocol details the conjugation of EC5026-COOH to a generic amine-terminated linker (e.g., NH2-PEG-COOH, where the second carboxyl group would be used for subsequent attachment to a folate derivative). The reaction proceeds via the formation of an N-hydroxysuccinimide (NHS) ester of EC5026-COOH, which then reacts with the primary amine of the linker to form a stable amide bond.
Materials and Reagents
| Reagent | Supplier | Catalog # |
| EC5026-COOH | (Assumed Synthesized) | - |
| Amine-Terminated Linker | e.g., BroadPharm | BP-22354 |
| EDC hydrochloride | Sigma-Aldrich | E7750 |
| N-Hydroxysuccinimide (NHS) | Sigma-Aldrich | 130672 |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | 227056 |
| Diisopropylethylamine (DIPEA) | Sigma-Aldrich | 387649 |
| HPLC Grade Acetonitrile | Fisher Scientific | A998 |
| HPLC Grade Water | Fisher Scientific | W6 |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | T6508 |
Equipment
-
Magnetic stirrer and stir bars
-
Reaction vials
-
Argon or Nitrogen gas supply
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (e.g., LC-MS)
-
NMR Spectrometer
Protocol for Conjugation
-
Preparation of Reactants:
-
Dissolve EC5026-COOH (1 equivalent) in anhydrous DMF to a final concentration of 10 mg/mL in a clean, dry reaction vial.
-
In a separate vial, dissolve EDC (1.5 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.
-
Dissolve the amine-terminated linker (1.1 equivalents) in anhydrous DMF. Add DIPEA (2 equivalents) to this solution to act as a non-nucleophilic base.
-
-
Activation of EC5026-COOH:
-
Add the EDC/NHS solution to the EC5026-COOH solution under an inert atmosphere (argon or nitrogen).
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester of EC5026. The progress of the activation can be monitored by thin-layer chromatography (TLC) or LC-MS if desired.
-
-
Coupling Reaction:
-
To the activated EC5026-NHS ester solution, add the solution of the amine-terminated linker and DIPEA dropwise.
-
Allow the reaction to proceed at room temperature overnight with continuous stirring.
-
-
Quenching the Reaction:
-
The following day, the reaction can be quenched by the addition of a small amount of water to hydrolyze any remaining NHS ester.
-
Purification of the Conjugate
The crude reaction mixture should be purified using reverse-phase HPLC.
-
HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point and should be optimized based on the hydrophobicity of the conjugate.
-
Flow Rate: 1 mL/min
-
Detection: UV absorbance at wavelengths relevant to the EC5026 and linker chromophores (e.g., 254 nm and 280 nm).
-
-
Procedure:
-
Dilute the crude reaction mixture with Mobile Phase A.
-
Inject the diluted sample onto the HPLC system.
-
Collect fractions corresponding to the major product peak.
-
Combine the pure fractions and lyophilize to obtain the purified EC5026-linker conjugate.
-
Characterization of the Conjugate
The identity and purity of the final conjugate should be confirmed by mass spectrometry and NMR spectroscopy.
-
Mass Spectrometry (LC-MS):
-
Inject a small amount of the purified conjugate into an LC-MS system to confirm the molecular weight of the product. The observed mass should correspond to the calculated mass of the EC5026-linker conjugate.
-
-
NMR Spectroscopy (¹H NMR, ¹³C NMR):
-
Dissolve the lyophilized product in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra. The spectra should show characteristic peaks for both the EC5026 moiety and the linker, and the disappearance of the amine protons of the linker.
-
Quantitative Data Summary
The following table summarizes the expected inputs and outputs for a typical conjugation reaction.
| Parameter | Value |
| Reactants | |
| EC5026-COOH (MW: 449.4 g/mol , hypothetical) | 10 mg (0.022 mmol) |
| Amine-Linker (MW: ~500 g/mol , example) | 12.1 mg (0.024 mmol) |
| EDC (MW: 191.7 g/mol ) | 6.3 mg (0.033 mmol) |
| NHS (MW: 115.1 g/mol ) | 3.0 mg (0.026 mmol) |
| Reaction Conditions | |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature |
| Reaction Time | 12-16 hours |
| Expected Outcome | |
| Product | EC5026-Linker Conjugate |
| Theoretical Yield | ~19.5 mg |
| Purification Method | Reverse-Phase HPLC |
| Analytical Methods | LC-MS, NMR |
Conclusion
This protocol provides a detailed method for the conjugation of a carboxylic acid-functionalized derivative of this compound to an amine-terminated linker. The use of EDC/NHS chemistry provides an efficient and reliable method for forming a stable amide bond. Proper purification and characterization are essential to ensure the quality and integrity of the final conjugate for its intended use in folate receptor-targeted drug delivery systems. The successful synthesis of such conjugates is a critical step in the development of novel targeted therapies.
References
Application Notes and Protocols for (Rac)-EC5026-Based PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the design, synthesis, and evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing the (Rac)-EC5026 E3 ligase ligand for the von Hippel-Lindau (VHL) protein. This document outlines strategies for targeting novel proteins of interest (POIs), presents detailed experimental protocols for characterization, and includes quantitative data for representative PROTACs.
Introduction to this compound-Based PROTACs
PROTACs are heterobifunctional molecules that hijack the cell's natural protein degradation machinery to eliminate target proteins.[1] They consist of three components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[1]
This compound is a potent ligand for the VHL E3 ligase, one of the most widely used E3 ligases in PROTAC design due to its broad tissue expression.[2] By incorporating this compound into a PROTAC, researchers can direct the VHL E3 ligase to a novel protein of interest for targeted degradation. This strategy offers a powerful approach to target proteins that have been traditionally considered "undruggable" with conventional small molecule inhibitors.
Design and Synthesis of this compound-Based PROTACs
The design of a successful PROTAC involves the careful selection of a target ligand, an E3 ligase ligand, and an appropriate linker. The linker is a critical component that influences the formation and stability of the ternary complex, as well as the physicochemical properties of the PROTAC.
General Synthesis Scheme:
The synthesis of a this compound-based PROTAC typically involves a modular approach where the target ligand, linker, and this compound are synthesized separately and then coupled together. A common strategy involves functionalizing this compound with a reactive handle (e.g., an amine or an alkyne) that allows for its conjugation to a linker, which is subsequently attached to the target protein ligand.
Novel Targets for this compound-Based PROTACs
This compound-based PROTACs can be designed to target a wide range of proteins implicated in disease. Here, we focus on three novel targets with significant therapeutic potential: KRAS G12C, BRD4, and STAT3.
KRAS G12C
The KRAS protein is a key signaling molecule that, when mutated, can drive the growth of many cancers. The G12C mutation is one of the most common KRAS mutations.[3]
Signaling Pathway:
Bromodomain-containing protein 4 (BRD4)
BRD4 is an epigenetic reader protein that plays a critical role in the regulation of gene expression.[4] Its dysregulation is implicated in various cancers.
Signaling Pathway:
Signal Transducer and Activator of Transcription 3 (STAT3)
STAT3 is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation, survival, and immunosuppression.[5]
Signaling Pathway:
Quantitative Data for Representative VHL-Based PROTACs
The following tables summarize the in vitro efficacy of representative VHL-based PROTACs for the novel targets discussed. While not all of these PROTACs explicitly state the use of this compound, they utilize structurally similar VHL ligands and serve as valuable examples.
Table 1: KRAS G12C Degradation by LC-2 [6]
| Cell Line | DC₅₀ (µM) | Dₘₐₓ (%) |
| NCI-H2030 | 0.59 ± 0.20 | ~80 |
| MIA PaCa-2 | 0.32 ± 0.08 | ~75 |
Table 2: BRD4 Binding and Degradation by MZ1 [7][8]
| Parameter | Value |
| Binding Affinity (Kd) | |
| BRD4 BD1 | 382 nM |
| BRD4 BD2 | 120 nM |
| VCB | 66 nM |
| Degradation (DC₅₀) | |
| BRD4 | 2-20 nM (cell line dependent) |
Table 3: STAT3 Degradation and Cell Viability
| PROTAC | Cell Line | DC₅₀ (µM) | IC₅₀ (nM) | E3 Ligase |
| STAT3-D11-PROTAC-VHL[9] | HeLa | - | 1335 | VHL |
| STAT3-D11-PROTAC-VHL[9] | MCF-7 | - | 1973 | VHL |
| SD-36[10] | Molm-16 | 0.06 | 35 | Cereblon |
Experimental Protocols
Detailed methodologies for the characterization of this compound-based PROTACs are provided below.
PROTAC Synthesis: General Protocol for Amide Coupling
This protocol describes a general method for the final coupling step in PROTAC synthesis, where a carboxylic acid-functionalized linker on either the target ligand or E3 ligase ligand is coupled to an amine-functionalized partner.
Materials:
-
Carboxylic acid-functionalized component (1 equivalent)
-
Amine-functionalized component (1.1 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (3 equivalents)
-
Anhydrous DMF
-
Standard glassware and purification supplies (e.g., HPLC)
Procedure:
-
Dissolve the carboxylic acid-functionalized component in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.
-
Add the amine-functionalized component to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC to yield the final PROTAC.
Western Blot for Protein Degradation
This protocol allows for the visualization and quantification of target protein degradation following PROTAC treatment.
Experimental Workflow:
Protocol:
-
Cell Treatment: Plate cells and treat with a dose-response of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the target protein levels to the loading control.
HiBiT Assay for Protein Degradation
The HiBiT assay is a sensitive, real-time method to quantify protein levels in live cells. It requires CRISPR/Cas9-mediated knock-in of the small 11-amino-acid HiBiT tag into the endogenous locus of the target protein.
Protocol:
-
Cell Plating: Plate HiBiT-tagged cells in a 96-well plate.
-
PROTAC Addition: Prepare serial dilutions of the PROTAC and add to the cells.
-
Lytic Detection: At desired time points, add Nano-Glo® HiBiT Lytic Detection Reagent, which contains the LgBiT protein and substrate.
-
Luminescence Measurement: Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization, then measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the percentage of remaining protein. Calculate DC₅₀ and Dₘₐₓ values from the dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following PROTAC treatment.
Protocol:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Conclusion
The use of this compound as a VHL E3 ligase ligand provides a robust platform for the development of novel PROTACs against a wide array of therapeutic targets. The protocols and data presented in these application notes offer a foundational guide for researchers to design, synthesize, and evaluate their own this compound-based PROTACs, paving the way for the next generation of targeted protein degraders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medkoo.com [medkoo.com]
- 3. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumen.luc.edu [lumen.luc.edu]
- 5. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Structure-Based Discovery of SD-36 as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of (Rac)-EC5026-Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the essential cell-based assays for the characterization of Proteolysis Targeting Chimeras (PROTACs) that incorporate (Rac)-EC5026 as a warhead for the target protein, soluble epoxide hydrolase (sEH). Detailed protocols for key experiments are provided to enable researchers to assess PROTAC efficacy, mechanism of action, and cellular effects.
Introduction to this compound and sEH PROTACs
This compound is a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids and a therapeutic target for inflammatory and neurodegenerative diseases.[1][2][3][4][5][6][7][8][9][10] By incorporating this compound as a warhead into a PROTAC, it is possible to hijack the cell's natural protein disposal system to specifically degrade sEH. A PROTAC is a heterobifunctional molecule with three key components: a ligand that binds to the target protein (the warhead), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[11][12][13][14][15] This ternary complex formation between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
This document outlines a suite of cell-based assays crucial for the preclinical evaluation of this compound-containing PROTACs designed to degrade sEH.
Core Assays and Methodologies
A thorough in-cell characterization of a PROTAC involves a multi-step process to confirm target engagement, ternary complex formation, target degradation, and the desired physiological outcome. The following sections detail the protocols for these essential assays.
Target Degradation Assays
The primary function of a PROTAC is to induce the degradation of its target protein. Quantitative measurement of target protein levels is therefore the most critical initial assay.
This assay offers a high-throughput and quantitative method to determine the potency (DC₅₀) and maximal degradation (Dₘₐₓ) of a PROTAC. It utilizes a genetically engineered cell line where the target protein (sEH) is tagged with a small 11-amino-acid peptide (HiBiT). In the presence of a larger complementary subunit (LgBiT), a bright luminescent signal is produced. Degradation of the HiBiT-tagged sEH results in a loss of luminescence, which can be quantified.
Experimental Protocol: HiBiT Assay for sEH Degradation
-
Cell Seeding: Seed HEK293 cells stably expressing LgBiT and endogenously HiBiT-tagged sEH in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells per well. Incubate overnight at 37°C and 5% CO₂.
-
PROTAC Treatment: Prepare serial dilutions of the this compound-containing PROTAC in cell culture medium. Add the PROTAC dilutions to the cells and incubate for the desired time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Lysis and Luminescence Reading:
-
For endpoint assays, lyse the cells using a Nano-Glo® HiBiT Lytic Assay System reagent.
-
For kinetic assays, add the Nano-Glo® Endurazine™ Live Cell Substrate to the wells prior to PROTAC addition.
-
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control to determine the percentage of sEH degradation. Plot the degradation percentage against the PROTAC concentration and fit the data to a four-parameter logistic curve to calculate the DC₅₀ and Dₘₐₓ values.
Data Presentation: Quantitative Degradation Parameters
| PROTAC Candidate | DC₅₀ (nM) | Dₘₐₓ (%) | Timepoint (hours) |
| PROTAC-A | 15 | 92 | 24 |
| PROTAC-B | 50 | 85 | 24 |
| Negative Control | >1000 | <10 | 24 |
Western blotting provides a semi-quantitative, visual confirmation of target degradation and can be used to assess the impact on related proteins.
Experimental Protocol: Western Blot for sEH Degradation
-
Cell Treatment and Lysis: Treat cells with varying concentrations of the PROTAC for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against sEH and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the sEH signal to the loading control to determine the relative protein levels.
Ternary Complex Formation Assay
The formation of a stable ternary complex between the sEH, the PROTAC, and the E3 ligase is a prerequisite for target ubiquitination and degradation. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool to monitor this interaction in live cells.
Experimental Protocol: NanoBRET™ Assay for Ternary Complex Formation
-
Cell Preparation: Co-transfect HEK293 cells with plasmids encoding for NanoLuc®-sEH (energy donor) and HaloTag®-E3 ligase (e.g., VHL or CRBN; energy acceptor).
-
Cell Seeding: Seed the transfected cells in a 96-well plate.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase.
-
PROTAC Addition: Add serial dilutions of the this compound-containing PROTAC to the wells.
-
Substrate Addition and BRET Measurement: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor and acceptor emission signals using a plate reader equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the BRET ratio indicates the formation of the ternary complex.
Data Presentation: Ternary Complex Formation
| PROTAC Candidate | EC₅₀ for Ternary Complex Formation (nM) | Maximum BRET Ratio |
| PROTAC-A | 25 | 0.8 |
| PROTAC-B | 100 | 0.6 |
| Negative Control | >1000 | 0.1 |
Mechanism of Action Assays
To confirm that the observed target degradation is occurring through the intended ubiquitin-proteasome pathway, it is essential to perform co-treatment experiments with inhibitors of this pathway.
Experimental Protocol: Proteasome and Lysosome Inhibition
-
Cell Seeding and Pre-treatment: Seed cells and allow them to adhere overnight. Pre-treat the cells with a proteasome inhibitor (e.g., MG132) or a lysosome inhibitor (e.g., Bafilomycin A1) for 1-2 hours.
-
PROTAC Co-treatment: Add the this compound-containing PROTAC at a concentration that induces significant degradation (e.g., its DC₅₀ or DC₈₀).
-
Incubation and Analysis: Incubate for the desired time and then analyze sEH protein levels using either the HiBiT assay or Western blotting as described above.
Visualization of Key Processes
To aid in the understanding of the experimental workflows and the underlying biological pathways, the following diagrams have been generated using Graphviz.
Caption: The signaling pathway of PROTAC-mediated sEH degradation.
Caption: Experimental workflow for the HiBiT-based sEH degradation assay.
Caption: Experimental workflow for the NanoBRET ternary complex formation assay.
Conclusion
The successful development of a this compound-containing PROTAC requires a systematic and multi-faceted approach to cellular characterization. The assays and protocols outlined in these application notes provide a robust framework for assessing the key performance attributes of a PROTAC, from target degradation and mechanism of action to the crucial formation of the ternary complex. By following these detailed methodologies, researchers can generate the high-quality, quantitative data necessary to advance promising sEH-degrading PROTACs through the drug discovery pipeline.
References
- 1. drughunter.com [drughunter.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. Human Health - EicOsis [eicosis.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|CAS 1809885-55-9|DC Chemicals [dcchemicals.com]
- 7. EicOsis begins Phase Ib study of drug candidate EC5026 [clinicaltrialsarena.com]
- 8. This compound|1809885-55-9|COA [dcchemicals.com]
- 9. glpbio.com [glpbio.com]
- 10. This compound Supplier | CAS 1809885-55-9 | AOBIOUS [aobious.com]
- 11. figshare.com [figshare.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. dzl.de [dzl.de]
- 15. biorxiv.org [biorxiv.org]
Application Notes and Protocols for In Vitro Ubiquitination Assays Using (Rac)-EC5026
(Rac)-EC5026 is a racemic small molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. These application notes provide a detailed protocol for utilizing this compound in in vitro ubiquitination assays to induce the ubiquitination of a target protein of interest (POI). This process is central to the mechanism of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to bring a target protein and an E3 ligase into proximity to trigger the target's degradation.[1][2][3][4][5]
This document is intended for researchers, scientists, and drug development professionals familiar with biochemical assays. The following protocols and diagrams outline the necessary steps and components to successfully conduct an in vitro ubiquitination assay using a VHL ligand like this compound as part of a PROTAC.
Principle of the Assay
The in vitro ubiquitination assay reconstitutes the key components of the ubiquitin-proteasome system (UPS) in a controlled environment.[6][7] The assay relies on the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[8][9] In this specific application, this compound is a component of a PROTAC molecule that recruits the VHL E3 ligase complex.[1][2][3] The PROTAC, by binding to both the VHL complex and a specific protein of interest (POI), facilitates the transfer of ubiquitin from the E2 enzyme to the POI, marking it for subsequent degradation by the proteasome in a cellular context.[4][5] This in vitro assay allows for the direct measurement of POI ubiquitination.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the ubiquitination cascade initiated by a PROTAC molecule and the general workflow of the in vitro assay.
Materials and Reagents
Enzymes and Substrates
| Component | Stock Concentration | Final Concentration |
| E1 Ubiquitin-Activating Enzyme | 5 µM | 50-100 nM |
| E2 Ubiquitin-Conjugating Enzyme | 25 µM | 0.2-0.5 µM |
| VHL E3 Ligase Complex | 10 µM | 0.1-0.5 µM |
| Ubiquitin | 100 µM | 2-10 µM |
| Protein of Interest (POI) | 10 µM | 0.5-1 µM |
| PROTAC Molecule | 1 mM | 0.1-10 µM |
| ATP | 100 mM | 2-5 mM |
Buffers and Solutions
| Buffer/Solution | Composition |
| 10X Ubiquitination Buffer | 400 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 20 mM DTT |
| 5X SDS-PAGE Sample Buffer | Standard formulation with SDS and a reducing agent (e.g., DTT or β-mercaptoethanol) |
| Wash Buffer | e.g., PBS with 0.05% Tween-20 (PBST) |
| Blocking Buffer | e.g., 5% non-fat milk or BSA in PBST |
Experimental Protocol
This protocol provides a general guideline. Optimal concentrations and incubation times may need to be determined empirically for each specific POI and PROTAC combination.
-
Prepare the Reaction Mixture: On ice, prepare a master mix of the reaction components in the following order in a microcentrifuge tube. The total reaction volume is typically 30-50 µL.[8][10][11]
-
Nuclease-free water
-
10X Ubiquitination Buffer
-
ATP
-
Ubiquitin
-
E1 Enzyme
-
E2 Enzyme
-
VHL E3 Ligase Complex
-
Protein of Interest (POI)
-
-
Initiate the Reaction: Add the PROTAC molecule containing this compound to the reaction mixture. For a negative control, add a vehicle control (e.g., DMSO) instead of the PROTAC.
-
Incubation: Mix the components gently by pipetting and incubate the reaction at 30°C or 37°C for 60-120 minutes.[7][11]
-
Terminate the Reaction: Stop the reaction by adding 5X SDS-PAGE sample buffer and boiling the samples at 95-100°C for 5 minutes.[7][11]
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE using an appropriate percentage acrylamide gel to resolve high molecular weight ubiquitinated species.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.
-
Wash the membrane three times with wash buffer.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with wash buffer.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. The presence of higher molecular weight bands or a smear above the unmodified POI band indicates ubiquitination.
Representative Data
The following table represents hypothetical data from an in vitro ubiquitination assay using a PROTAC containing this compound.
| Condition | PROTAC Conc. (µM) | Unmodified POI Band Intensity | Ubiquitinated POI Smear Intensity |
| Vehicle Control | 0 | ++++ | - |
| PROTAC | 0.1 | +++ | + |
| PROTAC | 1 | ++ | +++ |
| PROTAC | 10 | + | ++++ |
| No ATP Control | 1 | ++++ | - |
| No E1/E2/E3 Control | 1 | ++++ | - |
Intensity is represented qualitatively from - (none) to ++++ (high).
Troubleshooting
-
No ubiquitination observed:
-
Verify the activity of all enzymes (E1, E2, E3).
-
Confirm the integrity and concentration of ATP.
-
Ensure the POI has accessible lysine residues for ubiquitination.
-
Optimize the PROTAC concentration.
-
-
High background:
-
Optimize antibody concentrations and washing steps during the Western blot procedure.
-
Ensure the purity of the recombinant proteins.
-
-
E3 ligase auto-ubiquitination:
-
This is a common observation and indicates that the E3 ligase is active. It will appear as a high molecular weight smear when blotting for the E3 ligase itself.
-
Conclusion
This application note provides a comprehensive protocol for conducting in vitro ubiquitination assays using this compound as part of a PROTAC molecule. By following these guidelines, researchers can effectively assess the ability of their PROTAC to induce the ubiquitination of a target protein, a critical step in the development of novel targeted protein degradation therapeutics.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. In Vitro Ubiquitination Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 8. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro protein ubiquitination assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]
- 11. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Downstream Effects of the Soluble Epoxide Hydrolase Inhibitor (Rac)-EC5026 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for utilizing Western blotting to analyze the downstream cellular effects of (Rac)-EC5026. It is critical to note that this compound is a potent inhibitor of soluble epoxide hydrolase (sEH) and not a Proteolysis Targeting Chimera (PROTAC). Therefore, this protocol is designed to measure changes in the expression levels of key proteins in signaling pathways modulated by sEH inhibition, rather than protein degradation.
The inhibition of sEH by this compound prevents the degradation of epoxyeicosatrienoic acids (EETs). These signaling molecules are known to possess anti-inflammatory and anti-hyperalgesic properties, and their stabilization can lead to the modulation of various downstream pathways, including those involved in inflammation and endoplasmic reticulum (ER) stress. Western blotting is an essential technique to quantify these changes and elucidate the mechanism of action of this compound.
Data Presentation
The following table summarizes representative quantitative data from a dose-response experiment designed to measure the effect of a potent sEH inhibitor on the expression of a key inflammatory protein, Tumor Necrosis Factor-alpha (TNF-α), in a relevant cell line. This data is illustrative and serves as a template for the expected outcomes of the described protocol.
Table 1: Dose-Dependent Effect of a Soluble Epoxide Hydrolase Inhibitor on TNF-α Protein Levels
| Concentration of sEH Inhibitor (nM) | TNF-α Protein Level (Normalized to Loading Control) | Percent Inhibition of TNF-α Expression (%) |
| 0 (Vehicle Control) | 1.00 | 0 |
| 1 | 0.85 | 15 |
| 10 | 0.62 | 38 |
| 100 | 0.35 | 65 |
| 1000 | 0.21 | 79 |
Signaling Pathway Modulated by sEH Inhibition
The diagram below illustrates the signaling pathway affected by the inhibition of soluble epoxide hydrolase (sEH). By preventing the conversion of anti-inflammatory EETs to their less active diol metabolites (DHETs), sEH inhibitors can suppress pro-inflammatory signaling cascades, such as the NF-κB pathway.
Caption: Signaling pathway of sEH and its inhibition by this compound.
Experimental Workflow
The following diagram outlines the experimental workflow for assessing the dose-dependent effects of this compound on target protein expression using Western blotting.
Caption: Western blot workflow for analyzing this compound effects.
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable cell line expressing the target protein of interest (e.g., a macrophage cell line for inflammation studies, or a neuronal cell line for neuroinflammation and ER stress).
-
Cell Culture Medium: Appropriate for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound: Stock solution prepared in a suitable solvent (e.g., DMSO).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast or hand-casted polyacrylamide gels, running buffer, and sample loading buffer.
-
Protein Transfer: PVDF or nitrocellulose membrane, transfer buffer, and transfer apparatus.
-
Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Specific antibodies against the target proteins (e.g., anti-TNF-α, anti-IL-1β, anti-phospho-Tau, anti-ATF-6, anti-IRE1α, anti-XBP1s) and a loading control (e.g., anti-β-actin, anti-GAPDH).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Cell Culture and Treatment
-
Seed the cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of this compound in fresh cell culture medium to achieve the desired final concentrations. Include a vehicle-only control (e.g., DMSO).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for the desired time period (e.g., 24 hours). The optimal incubation time should be determined in preliminary time-course experiments.
Cell Lysis and Protein Quantification
-
After treatment, place the culture plates on ice and wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
Western Blotting
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins based on their molecular weight.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
Data Analysis
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the intensity of the target protein band to the intensity of the corresponding loading control band to correct for loading differences.
-
Calculate the percentage change in protein expression for each treatment condition relative to the vehicle control.
-
Plot the normalized protein expression levels against the concentration of this compound to generate a dose-response curve.
Conclusion
This application note provides a comprehensive guide for utilizing Western blotting to investigate the downstream effects of the sEH inhibitor this compound. By following this protocol, researchers can effectively quantify changes in the expression of key proteins involved in inflammation and ER stress, thereby gaining valuable insights into the compound's mechanism of action and therapeutic potential. Accurate and reproducible data generated through this method are crucial for advancing drug development and understanding the cellular impact of sEH inhibition.
Application Notes and Protocols for AlphaLISA Assay: Ternary Complex Formation Featuring (Rac)-EC5026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology offers a highly sensitive, no-wash, bead-based method for studying biomolecular interactions.[1][2] This platform is particularly well-suited for the detection and characterization of ternary complexes, which are critical in various biological processes and drug discovery, especially in the field of targeted protein degradation with technologies like PROTACs (Proteolysis Targeting Chimeras).[3][4][5] These application notes provide a detailed protocol for utilizing the AlphaLISA assay to investigate the formation of a ternary complex involving a protein of interest (POI), an E3 ligase, and a small molecule degrader, exemplified here by the hypothetical molecule (Rac)-EC5026.
The fundamental principle of the AlphaLISA assay relies on the proximity of two types of beads: Donor and Acceptor beads.[1][2] When these beads are brought within 200 nm of each other through a molecular interaction, a cascade of energy transfer is initiated. Laser excitation of the Donor bead at 680 nm produces singlet oxygen, which travels to a nearby Acceptor bead, triggering a chemiluminescent signal that is detected at 615 nm.[1] The intensity of this signal is directly proportional to the extent of the molecular interaction.[6]
Principle of the Ternary Complex Assay
In this assay, the formation of a ternary complex—comprising the POI, this compound, and an E3 ligase—brings the Donor and Acceptor beads into close proximity, resulting in a detectable signal. This is achieved by using tagged recombinant proteins (e.g., His-tagged POI and GST-tagged E3 ligase) that can be captured by corresponding anti-tag antibodies conjugated to the AlphaLISA beads. The small molecule, this compound, acts as a molecular glue or linker, facilitating the interaction between the POI and the E3 ligase.[5]
A characteristic feature of PROTAC-mediated ternary complex formation is the "hook effect," where excess bifunctional degrader can lead to the formation of binary complexes (e.g., POI-(Rac)-EC5026 or E3 ligase-(Rac)-EC5026), which do not result in a signal and can decrease the overall signal at high compound concentrations, producing a bell-shaped dose-response curve.[4][7]
Core Requirements: Data Presentation
Table 1: Example Titration of Protein of Interest (POI)
| POI Concentration (nM) | AlphaLISA Signal (Counts) | S/B Ratio |
| 100 | 150,000 | 150 |
| 50 | 125,000 | 125 |
| 25 | 90,000 | 90 |
| 12.5 | 50,000 | 50 |
| 6.25 | 25,000 | 25 |
| 3.13 | 12,000 | 12 |
| 1.56 | 6,000 | 6 |
| 0 | 1,000 | 1 |
Table 2: Example Titration of this compound
| This compound Conc. (nM) | AlphaLISA Signal (Counts) | % Max Signal |
| 10,000 | 20,000 | 13 |
| 3,000 | 50,000 | 33 |
| 1,000 | 110,000 | 73 |
| 300 | 150,000 | 100 |
| 100 | 130,000 | 87 |
| 30 | 80,000 | 53 |
| 10 | 40,000 | 27 |
| 0 | 1,500 | 1 |
Table 3: Determination of this compound EC50 Value
| Parameter | Value |
| Top Plateau | 155,000 |
| Bottom Plateau | 1,200 |
| EC50 (nM) | 45 |
| Span | 153,800 |
| HillSlope | 1.2 |
Experimental Protocols
Materials and Reagents
-
AlphaLISA Anti-His Donor Beads
-
AlphaLISA Anti-GST Acceptor Beads
-
Recombinant His-tagged Protein of Interest (POI)
-
Recombinant GST-tagged E3 Ligase
-
This compound small molecule
-
AlphaLISA Immunoassay Buffer (or other optimized binding buffer)[3]
-
White, opaque 384-well microplates (e.g., OptiPlate™-384 or AlphaPlate®-384)
-
Plate reader with AlphaLISA detection capabilities
Experimental Workflow
The following protocol outlines the steps for setting up and performing the AlphaLISA assay to detect the formation of the POI-(Rac)-EC5026-E3 Ligase ternary complex.
Step 1: Reagent Preparation
-
Protein Dilutions: Prepare serial dilutions of the His-POI and GST-E3 Ligase in AlphaLISA Immunoassay Buffer.
-
Compound Dilution: Prepare a serial dilution of this compound in AlphaLISA Immunoassay Buffer. It is crucial to perform a wide titration to observe the potential hook effect.[4]
-
Bead Preparation:
-
Vortex the AlphaLISA Anti-His Donor and Anti-GST Acceptor beads thoroughly before use.
-
Prepare working solutions of the beads in AlphaLISA Immunoassay Buffer. The final concentration in the well should be optimized, but a starting point of 20 µg/mL is common.[8] Protect the bead solutions from light.
-
Step 2: Assay Assembly
The order of addition can be critical and may require optimization.[8] A common approach is a three-step addition:
-
Add Proteins and Compound:
-
To the wells of a 384-well plate, add 5 µL of the His-POI dilution.
-
Add 5 µL of the GST-E3 Ligase dilution.
-
Add 5 µL of the this compound dilution.
-
Include controls such as no compound, no POI, and no E3 ligase to determine background signal.
-
-
Incubate: Seal the plate and incubate for 60 minutes at room temperature, protected from light. This allows for the formation of the ternary complex.
-
Add Acceptor Beads: Add 5 µL of the Anti-GST Acceptor bead working solution.
-
Incubate: Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Add Donor Beads: Add 5 µL of the Anti-His Donor bead working solution.
-
Final Incubation: Seal the plate and incubate for 60 minutes at room temperature in the dark.
Step 3: Data Acquisition
-
Read the plate on an AlphaLISA-compatible plate reader.
-
The data will be generated as raw counts.
Step 4: Data Analysis
-
Subtract the background signal (wells without one of the binding partners) from all other readings.
-
Plot the AlphaLISA signal (in counts) against the concentration of the titrated component (e.g., this compound).
-
For EC50 determination, perform a non-linear regression analysis using a sigmoidal dose-response model.
Mandatory Visualizations
Caption: Principle of the AlphaLISA Assay.
Caption: Ternary Complex Detection Workflow.
Caption: Step-by-step Experimental Protocol.
Troubleshooting
For common issues such as low signal or high background, refer to the following table.
| Issue | Possible Cause | Suggested Solution |
| Low Signal | Suboptimal reagent concentrations. | Titrate all binding partners (POI, E3 Ligase, this compound) to find optimal concentrations.[4][8] |
| Non-optimal buffer composition. | Test different assay buffers; some may support ternary complex formation better than others.[3] | |
| Short incubation times. | Increase incubation times after the addition of beads. | |
| High Background | Non-specific binding. | Add a blocking reagent like BSA or casein to the assay buffer. |
| High bead concentration. | Reduce the concentration of Donor and/or Acceptor beads.[8] | |
| Hook Effect | Excess of the bifunctional molecule. | Perform a wider titration of this compound to identify the optimal concentration range before the signal decreases.[4] |
For more extensive troubleshooting, consulting the manufacturer's guidelines is recommended.[8]
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. SLAS2024 [slas2024.eventscribe.net]
- 4. resources.revvity.com [resources.revvity.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. The use of AlphaLISA assay technology to detect interaction between hepatitis C virus-encoded NS5A and cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ternary complex formation - Profacgen [profacgen.com]
- 8. Alpha Troubleshooting Tables | Revvity [revvity.com]
Application Notes and Protocols for NanoBRET™ Target Engagement Assay: Confirming Intracellular Binding of PROTACs
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific target proteins. A critical step in the development of effective PROTACs is the confirmation of target engagement within the complex environment of a living cell. The NanoBRET™ Target Engagement (TE) Assay is a powerful, quantitative method for measuring the binding of a test compound to a specific protein target in live cells. This document provides detailed application notes and protocols for utilizing the NanoBRET™ TE Assay to confirm the target engagement of PROTACs, using the well-characterized BET-family degrader ARV-771 as an exemplary case. While the specific PROTAC "(Rac)-EC5026" was the initial topic of interest, no public data is available for this compound. Therefore, the principles and protocols outlined herein using ARV-771 are broadly applicable to other PROTACs.
Introduction
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the POI.[1][2] A key challenge in PROTAC development is ensuring that the molecule can effectively penetrate the cell membrane and engage with its intended intracellular target.[3][4] The NanoBRET™ Target Engagement Assay provides a robust solution for quantifying this critical step in live cells.[5][6]
The assay is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. The target protein is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer molecule that binds to the target protein serves as the energy acceptor.[7][8] When the tracer is bound to the NanoLuc®-target fusion protein, the close proximity allows for energy transfer upon addition of the NanoLuc® substrate, resulting in a BRET signal. A test compound, such as a PROTAC, that binds to the same site on the target protein will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[3][5] This allows for the quantitative determination of intracellular target engagement.
Key Applications
-
Confirmation of Intracellular Target Engagement: Directly measures the binding of a PROTAC to its target protein inside living cells.[3]
-
Determination of Intracellular Affinity: Allows for the calculation of apparent intracellular affinity (IC50) of the PROTAC for its target.[6]
-
Assessment of Cell Permeability: By comparing target engagement in intact versus permeabilized cells, the assay can provide an indication of the PROTAC's ability to cross the cell membrane.[3]
-
Structure-Activity Relationship (SAR) Studies: Enables the ranking and optimization of PROTAC candidates based on their intracellular target engagement.
Signaling Pathway of ARV-771 Action
ARV-771 is a PROTAC that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the Bromodomain and Extra-Terminal (BET) family of proteins, primarily BRD4, leading to their degradation.[7][8] BRD4 is a key transcriptional co-activator involved in the expression of oncogenes such as c-MYC. By inducing the degradation of BRD4, ARV-771 downregulates the transcription of these oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.[7][8]
Caption: ARV-771 mediated degradation of BRD4 and its downstream effects.
Experimental Workflow for NanoBRET™ Target Engagement Assay
The general workflow for performing a NanoBRET™ Target Engagement Assay to assess PROTAC binding is as follows:
Caption: General experimental workflow for the NanoBRET™ Target Engagement Assay.
Quantitative Data Summary
The following table summarizes representative quantitative data for the ARV-771 PROTAC, demonstrating its potent degradation of BET proteins.
| Compound | Target | Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| ARV-771 | BRD2/3/4 | 22Rv1 | Protein Degradation | DC50 | <5 | [5] |
| ARV-771 | c-MYC (downstream) | 22Rv1 | ELISA | IC50 | <1 | [8] |
| ARV-771 | BRD4 | HEK293 | NanoBRET™ Ternary Complex | EC50 | ~4 | [3] |
| ARV-771 | BRD4 | VCaP | Protein Degradation | DC50 | <1 | [8] |
DC50: Concentration of the compound that results in 50% degradation of the target protein. IC50: Concentration of the compound that inhibits a biological process by 50%. EC50: Concentration of the compound that gives a half-maximal response.
Detailed Experimental Protocols
Protocol 1: NanoBRET™ Target Engagement Assay for ARV-771 with BRD4
This protocol details the steps to measure the intracellular engagement of ARV-771 with its target, BRD4.
Materials:
-
HEK293 cells
-
Opti-MEM™ I Reduced Serum Medium
-
Fugene® HD Transfection Reagent
-
Plasmid encoding NanoLuc®-BRD4 fusion protein
-
White, 96-well assay plates
-
ARV-771 (or other test PROTAC)
-
NanoBRET™ BET BRD Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
NanoBRET™ Extracellular NanoLuc® Inhibitor
-
Plate reader capable of measuring luminescence at 460nm and >600nm
Procedure:
-
Cell Transfection:
-
Prepare a transfection mix of Opti-MEM™, Fugene® HD, and the NanoLuc®-BRD4 plasmid DNA according to the manufacturer's instructions.
-
Add the transfection mix to a suspension of HEK293 cells.
-
Incubate for 24 hours at 37°C in a humidified, 5% CO2 incubator.
-
-
Cell Seeding:
-
Harvest the transfected cells and resuspend in Opti-MEM™.
-
Seed the cells into a white, 96-well assay plate at a density of 2 x 10^4 cells per well in a volume of 100 µL.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of ARV-771 in Opti-MEM™.
-
Prepare the NanoBRET™ Tracer at the recommended concentration in Opti-MEM™.
-
Add 50 µL of the ARV-771 dilutions to the appropriate wells.
-
Add 50 µL of the tracer solution to all wells (except for no-tracer controls).
-
-
Incubation:
-
Incubate the plate for 2 hours at 37°C in a humidified, 5% CO2 incubator.
-
-
Substrate Addition:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor according to the manufacturer's protocol.
-
Add 25 µL of the substrate solution to each well.
-
-
Detection:
-
Read the plate within 10 minutes of substrate addition.
-
Measure the donor emission at 460nm and the acceptor emission at 618nm using a plate reader equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the corrected NanoBRET™ ratio by dividing the acceptor emission by the donor emission for each well.
-
Plot the corrected NanoBRET™ ratio against the logarithm of the ARV-771 concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic regression curve.
-
Protocol 2: NanoBRET™ Ternary Complex Formation Assay
This protocol can be used as a complementary assay to confirm that the PROTAC facilitates the interaction between the target protein and the E3 ligase.[3]
Materials:
-
HEK293 cells
-
Plasmids encoding NanoLuc®-BRD4 and HaloTag®-VHL
-
HaloTag® NanoBRET™ 618 Ligand
-
Other materials as listed in Protocol 1
Procedure:
-
Co-transfection:
-
Co-transfect HEK293 cells with plasmids encoding NanoLuc®-BRD4 and HaloTag®-VHL.
-
-
HaloTag® Labeling:
-
After 24 hours, add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for 1 hour to allow for labeling of the HaloTag®-VHL fusion protein.
-
-
Cell Seeding and Compound Addition:
-
Proceed with cell seeding and addition of the PROTAC as described in Protocol 1. No tracer is added in this assay.
-
-
Incubation, Substrate Addition, and Detection:
-
Follow steps 4-6 from Protocol 1.
-
-
Data Analysis:
-
An increase in the NanoBRET™ ratio with increasing PROTAC concentration indicates the formation of the ternary complex.
-
Plot the corrected NanoBRET™ ratio against the logarithm of the PROTAC concentration and determine the EC50 value for ternary complex formation.
-
Conclusion
The NanoBRET™ Target Engagement Assay is an indispensable tool in the development of PROTACs. It provides a direct and quantitative measure of a PROTAC's ability to engage its target within the native cellular environment. The protocols and data presented herein, using ARV-771 as a model, offer a comprehensive guide for researchers to apply this technology to their own PROTAC development programs, enabling the efficient selection and optimization of potent and cell-permeable degraders. While specific data for "this compound" remains elusive, the methodologies described are universally applicable for the characterization of novel PROTACs.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. researchgate.net [researchgate.net]
- 3. glpbio.com [glpbio.com]
- 4. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 5. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application of (Rac)-EC5026 in Oncology Research: A Detailed Guide
(Rac)-EC5026, hereafter referred to as EC5026, is a potent and selective small molecule inhibitor of the soluble epoxide hydrolase (sEH) enzyme.[1][2][3] In the field of oncology, its primary application lies in the management of a debilitating side effect of chemotherapy, namely Chemotherapy-Induced Peripheral Neuropathy (CIPN). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing EC5026 in their oncology research.
Mechanism of Action
EC5026 exerts its therapeutic effects by inhibiting the sEH enzyme, which is responsible for the degradation of endogenous anti-inflammatory and analgesic lipid mediators known as epoxy-fatty acids (EpFAs).[2][4][5] By blocking sEH, EC5026 elevates the levels of these beneficial EpFAs, leading to a reduction in neuroinflammation and pain.[3][4][5] This novel mechanism of action is distinct from traditional analgesics like opioids and nonsteroidal anti-inflammatory drugs (NSAIDs).[6][7] The protective effects of EC5026 are also attributed to the mitigation of endoplasmic reticulum (ER) stress and mitochondrial dysfunction in neuronal cells, which are key pathological features of CIPN.[2][4][5]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of EC5026.
Table 1: Preclinical Efficacy of EC5026 in Rat Models of CIPN
| Chemotherapy Agent | Animal Model | EC5026 Dose (oral) | Key Findings | Reference |
| Oxaliplatin | Sprague-Dawley Rat | 0.3 - 3 mg/kg | Dose-dependent increase in paw withdrawal threshold. | |
| Paclitaxel | Sprague-Dawley Rat | 1 mg/kg | Significant increase in paw withdrawal threshold. | [2] |
| Vincristine | Sprague-Dawley Rat | 1 mg/kg | Significant increase in paw withdrawal threshold. | [2] |
| Docetaxel | Sprague-Dawley Rat | 1 mg/kg (in drinking water) | Increased mechanical withdrawal thresholds and cold plate latencies. |
Table 2: Human Clinical Trial Data for EC5026
| Trial Phase | Population | EC5026 Dose (oral) | Key Findings | Reference |
| Phase 1a | Healthy Volunteers | 0.5 - 24 mg (single dose) | Safe and well-tolerated. Mean half-life of 41.8-59.1 hours at 8-24 mg, supporting once-daily dosing. | [7][8] |
| Phase 1b | Healthy Volunteers | Multiple Ascending Doses | Safe and well-tolerated. | [3][6][8] |
Experimental Protocols
Protocol 1: Induction and Assessment of CIPN in a Rodent Model
This protocol describes a general procedure for inducing CIPN in rats using a chemotherapeutic agent and assessing the analgesic effects of EC5026.
Materials:
-
Sprague-Dawley rats (male or female, 200-250g)
-
Chemotherapeutic agent (e.g., oxaliplatin, paclitaxel, vincristine, docetaxel)
-
This compound
-
Vehicle for EC5026 (e.g., PEG400, or formulated in drinking water)
-
Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)
-
Apparatus for assessing cold allodynia (e.g., cold plate)
-
Standard laboratory equipment for animal handling and dosing
Workflow:
Caption: Workflow for a preclinical CIPN study.
Procedure:
-
Acclimatization: Acclimate rats to the housing and testing environment for at least one week prior to the start of the experiment.
-
Baseline Nociceptive Testing:
-
Mechanical Allodynia: Measure the paw withdrawal threshold (PWT) in response to stimulation with von Frey filaments.
-
Cold Allodynia: Measure the latency to paw withdrawal on a cold plate set to a specific temperature (e.g., 4°C).
-
-
CIPN Induction: Administer the chosen chemotherapeutic agent according to established protocols. For example, oxaliplatin can be administered intraperitoneally (i.p.) at a dose of 2-4 mg/kg.
-
Treatment Administration:
-
Prepare EC5026 in a suitable vehicle.
-
Administer EC5026 or vehicle orally to the rats. Dosing can be prophylactic (before chemotherapy) or therapeutic (after the onset of neuropathy).[9]
-
-
Post-Treatment Nociceptive Testing: Repeat the nociceptive tests at specified time points after EC5026 administration to assess its effect on pain thresholds.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., two-way repeated measures ANOVA) to compare the treatment groups with the vehicle control group.
Protocol 2: In Vitro sEH Inhibition Assay
This protocol provides a general outline for assessing the inhibitory activity of EC5026 on the sEH enzyme in vitro.
Materials:
-
Recombinant human or rodent sEH enzyme
-
Fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
-
This compound
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of EC5026 in the assay buffer.
-
Enzyme Reaction:
-
In a 96-well plate, add the assay buffer, sEH enzyme, and either EC5026 or vehicle.
-
Pre-incubate the mixture for a defined period at a specific temperature (e.g., 30°C).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader. The fluorescence is proportional to the rate of substrate hydrolysis.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of EC5026.
-
Determine the IC50 value of EC5026 by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Concluding Remarks
This compound represents a promising therapeutic agent for the management of CIPN in cancer patients. Its novel mechanism of action, favorable safety profile in early clinical trials, and robust preclinical efficacy make it a valuable tool for oncology research. The protocols and data presented here provide a foundation for further investigation into the therapeutic potential of EC5026 and other sEH inhibitors in the context of supportive cancer care.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Frontiers | Soluble epoxide hydrolase inhibition alleviates chemotherapy induced neuropathic pain [frontiersin.org]
- 3. EicOsis Initiates Phase 1b Clinical Trial of EC5026 [prnewswire.com]
- 4. Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EicOsis begins Phase Ib study of drug candidate EC5026 [clinicaltrialsarena.com]
- 7. Randomized, double‐blind, phase 1a single‐ascending dose and food effect studies assessing safety and pharmacokinetics of EC5026 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Media - EicOsis [eicosis.com]
- 9. Inhibition of Soluble Epoxide Hydrolase Prevents Docetaxel-Induced Painful Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Linker Length for (Rac)-EC5026 PROTACs
Disclaimer: Extensive searches for "(Rac)-EC5026 PROTACs" did not yield any publicly available information. This compound is known as a potent inhibitor of soluble epoxide hydrolase (sEH). The following guide is a comprehensive resource for optimizing linker length in VHL-recruiting PROTACs, a common and well-documented class of PROTACs. The principles and protocols described are broadly applicable to PROTAC development and can serve as a valuable guide for researchers.
Frequently Asked Questions (FAQs)
1. What is the fundamental role of the linker in a VHL-recruiting PROTAC?
The linker is a critical component of a PROTAC, connecting the ligand that binds to the protein of interest (POI) with the ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] Its role extends beyond simple connection and significantly impacts the PROTAC's overall efficacy by:
-
Facilitating Ternary Complex Formation: The linker's length, flexibility, and chemical composition are paramount for the formation of a stable and productive ternary complex, which consists of the POI, the PROTAC, and the VHL E3 ligase.[2]
-
Influencing Cellular Permeability: The physicochemical properties of the linker, such as its polarity and size, affect the PROTAC's ability to penetrate the cell membrane and reach its intracellular target.[3]
-
Determining Degradation Efficiency: An optimal linker orients the POI and VHL in a manner that allows for efficient transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[4]
2. What are the common linker types used in VHL-based PROTACs?
The most frequently used linkers are flexible chains of polyethylene glycol (PEG) or alkyl groups.[3] However, more rigid structures, such as those containing piperazine or piperidine rings, are also employed to enhance solubility and promote a more favorable conformation for ternary complex formation.[5]
3. What is a recommended starting point for linker length optimization?
There is no universal "one-size-fits-all" linker. The optimal length is highly dependent on the specific target protein and the ligands used. A standard approach is to synthesize a series of PROTACs with varying linker lengths. For example, one could start with PEG linkers of 2, 4, 6, and 8 repeating units to empirically determine the optimal length.
4. How do the linker attachment points influence PROTAC activity?
The points of attachment on both the POI ligand and the VHL ligand are crucial. The linker should ideally be connected to a solvent-exposed region of each ligand to avoid interfering with their binding to their respective proteins. An incorrect attachment point can abrogate binding and render the PROTAC inactive.
Troubleshooting Guides
Scenario 1: No or Insufficient Target Protein Degradation
Potential Causes:
-
Suboptimal Linker Length: The linker may be too short, leading to steric clashes that prevent the formation of the ternary complex, or too long, failing to bring the POI and VHL into sufficient proximity for ubiquitination.[4]
-
Poor Cellular Permeability: The PROTAC may possess unfavorable physicochemical properties that hinder its ability to cross the cell membrane.
-
Incorrect Linker Attachment: The linker's connection point may be disrupting the binding of the PROTAC to the POI or VHL.
-
Low VHL Expression in the Cell Line: The chosen cell line may not express sufficient levels of the VHL E3 ligase.[]
Troubleshooting Steps:
-
Synthesize a Linker Library: Create and test a series of PROTACs with a range of linker lengths and compositions (e.g., PEG vs. alkyl).
-
Evaluate Cell Permeability: Conduct assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the ability of the PROTACs to cross a lipid membrane.
-
Confirm Target Engagement: Utilize methods like the Cellular Thermal Shift Assay (CETSA) to verify that the PROTAC binds to both the POI and VHL within the cellular environment.
-
Modify Attachment Points: If chemically feasible, synthesize new PROTAC variants with the linker attached to different, solvent-exposed positions on the ligands.
-
Assess VHL Expression: Perform a western blot to confirm the expression level of VHL in the experimental cell line.
Scenario 2: Observation of a "Hook Effect"
The "hook effect" is characterized by a decrease in target degradation at high PROTAC concentrations. This occurs when the PROTAC concentration is so high that it favors the formation of binary complexes (PROTAC:POI or PROTAC:VHL) over the productive ternary complex.
Troubleshooting Steps:
-
Conduct a Comprehensive Dose-Response Analysis: Test a broad range of PROTAC concentrations to fully characterize the dose-response curve and identify the optimal concentration for degradation.
-
Refine Linker Design: A linker that promotes positive cooperativity in ternary complex formation can help to reduce the hook effect. This may involve incorporating more rigid structural elements into the linker to pre-organize the PROTAC into a bioactive conformation.
Data Presentation
Table 1: Illustrative Data for Linker Length Optimization of a VHL-Recruiting PROTAC
| PROTAC Identifier | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-A1 | PEG | 9 | >1000 | <10 |
| PROTAC-A2 | PEG | 15 | 320 | 55 |
| PROTAC-A3 | PEG | 21 | 45 | 92 |
| PROTAC-A4 | PEG | 27 | 210 | 75 |
| PROTAC-B3 | Alkyl | 21 | 80 | 88 |
-
DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dₘₐₓ: The maximum observed degradation of the target protein.
Experimental Protocols
Western Blotting for Quantifying Protein Degradation
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to attach. Treat the cells with a serial dilution of PROTACs for a specified duration (e.g., 18-24 hours).
-
Preparation of Cell Lysates: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Measure the protein concentration of each lysate using a BCA protein assay.
-
Gel Electrophoresis and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the target protein. After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody.
-
Signal Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.
Visualizations
Caption: General mechanism of a VHL-recruiting PROTAC.
Caption: A logical workflow for linker optimization.
Caption: A decision tree for troubleshooting PROTAC optimization.
References
Troubleshooting low degradation efficiency with (Rac)-EC5026 PROTACs
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers using (Rac)-EC5026 Proteolysis Targeting Chimeras (PROTACs). The content is designed to help identify and resolve common issues related to low degradation efficiency.
Understanding the this compound Mechanism of Action
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's natural waste disposal machinery, the ubiquitin-proteasome system (UPS).[1][2][3] A PROTAC molecule consists of two key ligands connected by a linker: one binds to the target protein (POI), and the other recruits an E3 ubiquitin ligase.[4][5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI.[1][5][6] This "tagging" with ubiquitin marks the protein for degradation by the 26S proteasome.[1][7]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound.
Q1: I'm not observing any degradation of my target protein. What are the first things I should check?
A: When target degradation is absent, start by verifying the foundational components of your experiment.
-
Compound Integrity: Confirm the stability and purity of your this compound stock. Improper storage or multiple freeze-thaw cycles can compromise the compound. Consider verifying its molecular weight via mass spectrometry.
-
Cell Health and Density: Ensure cells are healthy, within a low passage number, and plated at an appropriate density. Over-confluent or unhealthy cells may have altered protein turnover rates or compromised UPS function.
-
Expression Levels: Confirm that the target protein and the recruited E3 ligase (e.g., VHL, CRBN) are expressed at sufficient levels in your chosen cell line.[8] Low E3 ligase expression can be a bottleneck.[9]
-
Experimental Parameters: Double-check the final concentration of this compound and the treatment duration. PROTAC-mediated degradation is time and concentration-dependent. A full dose-response and time-course experiment is essential.
Q2: How can I confirm the PROTAC is entering the cells and binding to the target protein?
A: Poor cell permeability is a known challenge for PROTACs due to their larger size.[2][10] Target engagement assays are crucial to confirm the PROTAC can access and bind its intracellular target.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in protein thermal stability upon ligand binding.
-
NanoBRET™ Target Engagement Assay: This live-cell assay measures the binding affinity of the PROTAC to the target protein by detecting bioluminescence resonance energy transfer (BRET).[11]
-
Kinase Binding Assays: If the POI is a kinase, competitive binding assays can measure the affinity of the PROTAC's binder moiety.[6][11]
| Parameter | Typical Range | Notes |
| Concentration | 1 nM - 10 µM | A wide dose-response curve is critical to identify the optimal concentration and observe potential hook effects. |
| Incubation Time | 2 - 24 hours | Degradation is often detectable within hours, but maximal degradation (Dmax) may require longer incubation. |
| Cell Density | 50-80% Confluency | Avoid using overly confluent cells as their metabolic state can affect results. |
Q3: Degradation is still low. How do I know if the crucial POI-PROTAC-E3 ligase ternary complex is forming?
A: The formation of a stable ternary complex is a prerequisite for ubiquitination and subsequent degradation.[6][12] If this complex does not form efficiently, no degradation will occur.
-
Co-Immunoprecipitation (Co-IP): Treat cells with this compound, then perform immunoprecipitation (IP) for the target protein and immunoblot for the E3 ligase (or vice-versa). The presence of the E3 ligase in the pulldown confirms complex formation.
-
Proximity-Based Assays (TR-FRET, AlphaLISA): These in vitro or in-cell assays provide quantitative data on ternary complex formation and stability.[6][12] They are highly sensitive and suitable for screening.
Q4: I've confirmed target engagement and ternary complex formation, but degradation remains inefficient. What's the next step?
A: The next critical step is to determine if the ternary complex is productive—that is, if it leads to the ubiquitination of the POI.[12][]
-
In-Cell Ubiquitination Assay: This is the most direct way to measure the PROTAC's primary function. Treat cells with this compound and a proteasome inhibitor (like MG132) to allow ubiquitinated proteins to accumulate.[14] Then, immunoprecipitate the POI and perform a Western blot using an anti-ubiquitin antibody. An increase in the ubiquitin signal in the PROTAC-treated sample indicates successful ubiquitination.
Q5: I see protein degradation at lower PROTAC concentrations, but the effect disappears at higher concentrations. What is causing this?
A: This phenomenon is known as the "hook effect" and is a classic characteristic of PROTACs.[2][15] At very high concentrations, the PROTAC saturates both the POI and the E3 ligase independently, leading to the formation of non-productive binary complexes (POI-PROTAC and E3-PROTAC) instead of the required ternary complex. This prevents degradation. The solution is to perform a detailed dose-response experiment with serial dilutions to find the optimal concentration window for degradation.
Q6: What are the essential controls for a PROTAC degradation experiment?
A: Proper controls are critical to ensure that the observed protein loss is due to the specific mechanism of the PROTAC.
| Control Type | Reagent | Purpose |
| Vehicle Control | DMSO | Establishes the baseline protein level in the absence of any treatment. |
| Proteasome Inhibition | MG132 or Bortezomib | Confirms that degradation is proteasome-dependent. Protein levels should be restored in the presence of the PROTAC + inhibitor.[14] |
| E3 Ligase Competition | Free E3 Ligase Ligand (e.g., pomalidomide for CRBN, VH032 for VHL) | Confirms that degradation requires E3 ligase engagement. The free ligand should outcompete the PROTAC and rescue degradation.[6] |
| Target Competition | Free POI Ligand | Confirms that degradation requires target engagement. The free ligand should compete with the PROTAC and rescue degradation. |
| Inactive Epimer | A stereoisomer of the PROTAC that cannot bind the E3 ligase | The best negative control. It should not induce degradation, confirming the specific stereochemical interaction is required. |
Detailed Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Assessment
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight to reach 60-70% confluency.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) and the appropriate controls (Vehicle, MG132) for the desired time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.
-
Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the POI overnight at 4°C. Wash, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Use a loading control (e.g., GAPDH, β-actin) to normalize protein levels.
Protocol 2: In-Cell Ubiquitination Assay
-
Cell Seeding and Treatment: Plate cells in 10 cm dishes. Treat with Vehicle, this compound at its optimal degradation concentration, and a negative control.
-
Proteasome Inhibition: Two to four hours before harvesting, add a proteasome inhibitor (e.g., 10 µM MG132) to all wells to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse cells in a denaturing IP lysis buffer (containing 1% SDS) to disrupt protein-protein interactions. Boil and sonicate the lysate to ensure complete denaturation.
-
Dilution and IP: Dilute the lysate 10-fold with a non-denaturing IP buffer (SDS-free) to reduce the SDS concentration. Add an antibody against your POI and protein A/G beads. Incubate overnight at 4°C with rotation.
-
Washes: Wash the beads 3-5 times with IP wash buffer to remove non-specific binders.
-
Elution and Analysis: Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer. Analyze the eluate by Western blot using a primary antibody against Ubiquitin. A smear or ladder of high molecular weight bands indicates polyubiquitination of your POI.
References
- 1. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 4. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeted protein degradation | Revvity [revvity.com]
- 7. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 10. revvity.com [revvity.com]
- 11. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. escholarship.org [escholarship.org]
- 15. researchgate.net [researchgate.net]
Navigating the Hook Effect in (Rac)-EC5026-based PROTAC Experiments: A Technical Support Guide
Technical Support Center | Troubleshooting Guides & FAQs
For researchers and scientists in the field of targeted protein degradation, the hook effect is a common experimental hurdle that can lead to misinterpretation of PROTAC efficacy. This guide provides detailed troubleshooting strategies and frequently asked questions specifically tailored to experiments involving PROTACs utilizing the (Rac)-EC5026 scaffold, a potent inhibitor of soluble epoxide hydrolase (sEH).
Frequently Asked Questions (FAQs)
Q1: What is the hook effect in the context of PROTAC experiments?
Q2: What is the underlying cause of the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at elevated PROTAC concentrations. A PROTAC's efficacy relies on the formation of a productive ternary complex, consisting of the target protein (e.g., sEH), the PROTAC, and an E3 ligase. However, when the PROTAC concentration is excessively high, it can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.
Q3: At what concentration range is the hook effect typically observed?
A3: The concentration at which the hook effect manifests can vary significantly depending on the specific PROTAC, the target protein, the recruited E3 ligase, and the cell line used. Generally, it is often observed at concentrations in the micromolar (µM) range, sometimes starting as low as 1 µM and becoming more pronounced at higher concentrations. Therefore, it is crucial to perform a broad dose-response experiment to identify the optimal degradation window.
Troubleshooting Guide
Problem: My dose-response curve for an this compound-based sEH PROTAC shows a bell shape, with decreased degradation at higher concentrations.
Likely Cause: You are observing the hook effect.
Solutions:
-
Confirm and Characterize the Hook Effect:
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Wider Concentration Range: Repeat the experiment with a broader and more granular range of PROTAC concentrations. It is recommended to test concentrations spanning several orders of magnitude (e.g., from picomolar to high micromolar) to clearly define the optimal concentration for maximal degradation (Dmax) and the onset of the hook effect.
-
Ternary Complex Formation Assays: Directly measure the formation of the ternary complex at various PROTAC concentrations using biophysical or cellular assays like NanoBRET, Co-Immunoprecipitation (Co-IP), or Surface Plasmon Resonance (SPR). A decrease in ternary complex formation at high PROTAC concentrations will correlate with the observed decrease in degradation.
-
-
Optimize Experimental Conditions:
-
Incubation Time: Perform a time-course experiment at a concentration that gives maximal degradation to determine the optimal incubation time. Degradation kinetics can vary between different PROTACs and cell lines.
-
Cell Line Verification: Ensure that the chosen cell line expresses both the target protein (sEH) and the recruited E3 ligase at sufficient levels.
-
-
Rational PROTAC Optimization:
-
Enhance Ternary Complex Stability: The stability of the ternary complex is a key factor in overcoming the hook effect. Medicinal chemistry efforts can be directed towards optimizing the linker and the E3 ligase ligand to enhance cooperative binding. A more stable ternary complex will be less susceptible to disruption by the formation of binary complexes at high PROTAC concentrations.
-
Data Presentation: Hypothetical this compound-based sEH PROTAC
The following table summarizes hypothetical quantitative data for a novel sEH PROTAC, "sEH-PROTAC-1," which utilizes this compound as the sEH-binding warhead. This data illustrates a typical hook effect scenario.
| Parameter | Value |
| DC50 | 15 nM |
| Dmax | 92% |
| Hook Effect Onset | > 1 µM |
Concentration-Response Data for sEH-PROTAC-1:
| Concentration (nM) | % sEH Degradation |
| 0.1 | 5% |
| 1 | 25% |
| 10 | 75% |
| 15 | 50% (DC50) |
| 100 | 90% |
| 500 | 92% (Dmax) |
| 1000 | 85% |
| 5000 | 60% |
| 10000 | 45% |
Mandatory Visualizations
Caption: PROTAC-mediated degradation of sEH.
Caption: Workflow for hook effect troubleshooting.
Caption: The hook effect mechanism.
Experimental Protocols
Western Blot for sEH Degradation
Objective: To quantify the degradation of sEH protein following treatment with an this compound-based PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293) in 12-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the sEH PROTAC (e.g., 0.1 nM to 10 µM) for the desired time (e.g., 18 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against sEH overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the sEH signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.
-
NanoBRET™ Assay for Ternary Complex Formation
Objective: To measure the formation of the sEH-PROTAC-E3 ligase ternary complex in live cells.
Methodology:
-
Cell Preparation:
-
Co-transfect HEK293 cells with plasmids expressing NanoLuc®-sEH and HaloTag®-E3 ligase (e.g., VHL or CRBN).
-
Plate the transfected cells in a 96-well plate.
-
-
Labeling:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
-
Substrate Addition:
-
Add the NanoBRET™ Nano-Glo® Vivazine Substrate to the cells.
-
-
PROTAC Treatment and Measurement:
-
Add serial dilutions of the sEH PROTAC to the wells.
-
Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals at various time points using a BRET-capable luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to assess ternary complex formation. A bell-shaped curve is indicative of the hook effect.
-
In-Vitro Ubiquitination Assay
Objective: To directly measure the PROTAC-mediated ubiquitination of sEH in a cell-free system.
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in an appropriate reaction buffer:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant E3 ligase complex (e.g., VHL or CRBN complex)
-
Recombinant sEH protein
-
Ubiquitin
-
ATP
-
Varying concentrations of the sEH PROTAC.
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples and resolve them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Probe the membrane with an anti-sEH antibody or an anti-ubiquitin antibody to detect the formation of higher molecular weight ubiquitinated sEH species. An increase in the ubiquitinated sEH ladder with increasing PROTAC concentration (up to the point of the hook effect) confirms the PROTAC's mechanism of action.
-
Addressing off-target effects of (Rac)-EC5026 containing PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PROTACs containing the soluble epoxide hydrolase (sEH) inhibitor, (Rac)-EC5026, as a warhead. Our goal is to help you anticipate, identify, and address potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in a PROTAC?
This compound is a potent and highly selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme.[1][2][3] sEH is involved in the metabolism of signaling lipids that regulate inflammation and pain.[2][4] In the context of a PROTAC, this compound would serve as the "warhead," the component that binds to the protein of interest (POI). The rationale for its use would be to target a specific protein for degradation by the ubiquitin-proteasome system, leveraging the binding affinity and selectivity of EC5026 for its intended target.
Q2: What are the potential off-target effects of a this compound containing PROTAC?
Off-target effects of PROTACs can arise from several factors:
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Warhead-related off-targets: While this compound is highly selective for sEH, it might exhibit low-affinity binding to other proteins, which could be induced for degradation by the PROTAC.
-
E3 Ligase Ligand-related off-targets: The E3 ligase recruiter (e.g., derivatives of thalidomide or pomalidomide for Cereblon, or VH032 for VHL) can have its own set of off-target proteins. For instance, pomalidomide-based ligands can independently degrade zinc-finger (ZF) proteins.[5][6]
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Formation of non-specific ternary complexes: The PROTAC might induce the formation of a ternary complex between the E3 ligase and a protein other than the intended POI, leading to its ubiquitination and degradation.[7]
-
On-target toxicity in off-target tissues: The PROTAC may effectively degrade the target protein in tissues where this degradation leads to unintended and adverse biological consequences.[8]
Q3: How can I experimentally assess the off-target effects of my this compound PROTAC?
The most comprehensive method for identifying off-target protein degradation is through unbiased proteomics analysis , typically using mass spectrometry (MS).[9] This approach allows for the global quantification of protein levels in cells treated with the PROTAC versus a control.
Key experimental approaches include:
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Global Proteomics (LC-MS/MS): Provides a broad overview of changes in the proteome.
-
Targeted Proteomics (e.g., Selected Reaction Monitoring - SRM): Can be used to quantify a predefined list of potential off-target proteins with high sensitivity and accuracy.
-
Western Blotting: A straightforward method to validate the degradation of specific, suspected off-target proteins identified through proteomics.
-
Cellular Thermal Shift Assay (CETSA): Can be used to assess target engagement of the PROTAC with both on-target and potential off-target proteins.
A general workflow for identifying and validating off-target effects is illustrated below.
Caption: Workflow for identifying, validating, and mitigating off-target effects.
Troubleshooting Guides
Problem 1: High Cell Toxicity at Effective Concentrations
| Possible Cause | Troubleshooting Steps |
| On-target toxicity | 1. Confirm target degradation: Ensure the toxicity correlates with the degradation of the intended target protein. 2. Rescue experiment: If possible, express a degradation-resistant mutant of the target protein and see if it rescues the toxic phenotype. 3. Lower the dose: Determine the minimal effective concentration that achieves sufficient target degradation with acceptable toxicity. |
| Off-target toxicity | 1. Perform global proteomics: Identify any unintended protein degradation that could explain the toxicity. 2. Synthesize a negative control: Use a PROTAC with an inactive warhead or E3 ligase ligand to see if the toxicity persists. 3. Modify the PROTAC: Synthesize analogues with different linkers or E3 ligase ligands to see if the toxicity can be dissociated from the on-target activity.[5] |
| Compound solubility/aggregation | 1. Check solubility: Determine the aqueous solubility of your PROTAC. 2. Microscopy: Examine cells for signs of compound precipitation. |
Problem 2: Degradation of Non-Target Proteins Observed in Proteomics Data
| Possible Cause | Troubleshooting Steps |
| Promiscuous warhead binding | 1. Competitive binding assay: Perform a competition experiment with excess free this compound to see if it prevents the degradation of the off-target protein. 2. Validate with orthogonal methods: Confirm the degradation of the off-target protein by Western Blot. |
| E3 ligase ligand-mediated degradation | 1. Run controls: Treat cells with the E3 ligase ligand alone to see if it induces degradation of the same off-target proteins. 2. Change E3 ligase: Synthesize a new PROTAC that utilizes a different E3 ligase (e.g., switch from Cereblon to VHL). |
| Formation of a stable, non-specific ternary complex | 1. Structural modeling: If possible, model the ternary complex between the off-target protein, the PROTAC, and the E3 ligase to understand the potential interactions. 2. Linker modification: Altering the linker length and composition can disrupt the geometry of the non-specific ternary complex while preserving the on-target complex.[10] |
A decision tree for troubleshooting unexpected results is provided below.
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
Data Presentation
Table 1: Example Proteomics Data Summary
This table summarizes hypothetical proteomics data from cells treated with a this compound PROTAC.
| Protein | Fold Change vs. Control | p-value | On-Target/Off-Target |
| sEH (EPHX2) | -8.5 | <0.001 | On-Target |
| ZFP91 | -3.2 | <0.01 | Off-Target (Potential CRBN neosubstrate) |
| MAPK14 (p38α) | -2.5 | <0.05 | Off-Target |
| GAPDH | -1.1 | >0.05 | Not Significant |
| ACTB | -1.0 | >0.05 | Not Significant |
Table 2: On-Target vs. Off-Target Degradation Potency
This table compares the degradation potency (DC50) and maximal degradation (Dmax) for the on-target protein versus a validated off-target.
| Protein | DC50 (nM) | Dmax (%) |
| sEH (On-Target) | 15 | 95 |
| ZFP91 (Off-Target) | 250 | 60 |
Experimental Protocols
Protocol 1: Global Proteomics Analysis of PROTAC-Treated Cells
Objective: To identify on-target and off-target protein degradation induced by a this compound PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells in triplicate with the this compound PROTAC at a concentration known to induce on-target degradation (e.g., 10x DC50).
-
Include triplicate wells treated with vehicle (e.g., DMSO) and a negative control PROTAC (e.g., inactive epimer of the E3 ligase ligand).
-
Incubate for a duration sufficient to achieve maximal degradation (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest cells, wash with PBS, and lyse in a buffer containing a protease and phosphatase inhibitor cocktail.
-
Quantify protein concentration using a BCA assay.
-
Take a fixed amount of protein (e.g., 50 µg) from each sample.
-
Reduce, alkylate, and digest the proteins with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Desalt the resulting peptides using a C18 solid-phase extraction column.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap).
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
-
Data Analysis:
-
Process the raw MS data using a search algorithm (e.g., MaxQuant, Proteome Discoverer) against a human protein database.
-
Perform label-free quantification (LFQ) to determine the relative abundance of proteins across all samples.
-
Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to controls.
-
Proteins that are significantly downregulated are considered potential degradation targets.
-
Protocol 2: Western Blot for Validation of Off-Target Degradation
Objective: To confirm the degradation of a specific off-target protein identified by proteomics.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with a range of concentrations of the this compound PROTAC for a fixed time point (e.g., 24 hours).
-
Include a vehicle control.
-
Lyse the cells and quantify the protein concentration as described above.
-
-
SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the suspected off-target protein overnight at 4°C.
-
Also, probe for the on-target protein (sEH) as a positive control and a loading control (e.g., GAPDH, β-actin) on the same membrane if possible.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the protein of interest to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax for the off-target protein.
-
The signaling pathway for a generic PROTAC is depicted below.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. EicOsis Initiates Phase 1b Clinical Trial of EC5026 [prnewswire.com]
- 3. Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Health - EicOsis [eicosis.com]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
Technical Support Center: (Rac)-EC5026-based sEH PROTAC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (Rac)-EC5026 as a warhead in Proteolysis Targeting Chimeras (PROTACs) for the degradation of soluble epoxide hydrolase (sEH).
Frequently Asked Questions (FAQs)
Q1: What is a this compound-based PROTAC and how does it work?
A this compound-based PROTAC is a heterobifunctional molecule designed to target soluble epoxide hydrolase (sEH) for degradation. It consists of three components: a ligand that binds to sEH (derived from EC5026), a linker, and a ligand that recruits an E3 ubiquitin ligase. By bringing sEH and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of sEH, marking it for degradation by the proteasome.
Q2: What are the known stability issues with sEH-targeting PROTACs?
PROTACs targeting sEH can be susceptible to chemical and metabolic instability. The linker component is often a critical determinant of stability. Some sEH PROTACs have shown limited stability in aqueous solutions and can be metabolized by liver microsomes. For instance, next-generation sEH PROTACs with piperazine-based linkers have demonstrated improved chemical and metabolic stability.[1]
Q3: Why might my this compound-based PROTAC be aggregating?
Aggregation of PROTACs can be influenced by several factors, including their physicochemical properties. This compound itself has low aqueous solubility, which can contribute to the aggregation of the final PROTAC molecule.[2] Other factors include the overall hydrophobicity of the PROTAC, the length and composition of the linker, and the properties of the E3 ligase ligand. High concentrations of PROTACs can also lead to aggregation.
Q4: Does the degradation of sEH by a PROTAC always occur via the proteasome?
While most PROTACs are designed to induce proteasomal degradation, some sEH-targeting PROTACs have been shown to mediate degradation through the lysosomal pathway.[3][4] It is crucial to experimentally determine the degradation pathway for your specific PROTAC using inhibitors of both the proteasome (e.g., MG132) and lysosome (e.g., bafilomycin A1).
Troubleshooting Guides
Issue 1: Poor or No Degradation of sEH
My this compound-based PROTAC shows weak or no degradation of sEH in my cellular assays.
| Possible Cause | Troubleshooting Steps |
| Low Solubility/Aggregation | 1. Assess the solubility of your PROTAC in the assay medium. 2. Use Dynamic Light Scattering (DLS) to check for aggregation. 3. Consider using a formulation with solubilizing agents (see Table 1). |
| Inefficient Ternary Complex Formation | 1. Confirm binary binding of your PROTAC to both sEH and the E3 ligase. 2. The stability of the ternary complex is crucial for degradation efficiency.[5][6] Consider redesigning the linker to optimize the orientation of the bound proteins. |
| "Hook Effect" | At high concentrations, PROTACs can form non-productive binary complexes, leading to reduced degradation.[7] Perform a dose-response experiment over a wide concentration range to identify the optimal concentration for maximal degradation (Dmax). |
| Incorrect Degradation Pathway Assumption | Verify the degradation pathway. Co-treat cells with your PROTAC and either a proteasome inhibitor (e.g., MG132) or a lysosome inhibitor (e.g., bafilomycin A1) and assess sEH levels.[3][4] |
| Cell Line Specificity | Ensure your cell line expresses sufficient levels of the target E3 ligase. |
Issue 2: PROTAC Precipitation in Aqueous Buffers
My this compound-based PROTAC precipitates when I dilute it into my aqueous assay buffer.
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | This compound is known to have low pH-independent aqueous solubility (<0.1 mg/mL).[2] This property can be carried over to the PROTAC. Refer to Table 1 for formulation strategies to improve solubility. |
| Buffer Composition | The pH and salt concentration of your buffer can affect solubility. Test a range of buffer conditions. |
| Solvent Shock | Rapid dilution from a high-concentration organic stock (e.g., DMSO) into an aqueous buffer can cause precipitation. Try a stepwise dilution or use a co-solvent system. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 250 mg/mL | [8] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 mg/mL | [8][9] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | [8][9] |
| 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL | [8][9] |
| Aqueous Systems (pH-independent) | < 0.1 mg/mL | [2] |
Table 2: Hypothetical Comparison of sEH PROTAC Formulations
| Formulation | PROTAC Solubility | Aggregation Potential | Recommended Use |
| 100% DMSO (stock) | High | Low | Stock solution preparation |
| 1% DMSO in PBS | Low | High | May not be suitable for all experiments |
| 1% DMSO in PBS + 0.1% Tween-20 | Moderate | Moderate | In vitro cellular assays |
| 5% DMSO / 10% PEG400 in Saline | High | Low | In vivo studies |
Experimental Protocols
Protocol 1: Solubility Assessment of a this compound-based PROTAC
-
Prepare a stock solution of the PROTAC in DMSO (e.g., 10 mM).
-
Add increasing amounts of the stock solution to a fixed volume of your aqueous buffer of choice (e.g., PBS).
-
After each addition, mix thoroughly and visually inspect for precipitation.
-
For a more quantitative assessment, incubate the solutions at room temperature for 1-2 hours, then centrifuge to pellet any precipitate.
-
Measure the concentration of the PROTAC remaining in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Western Blot for sEH Degradation
-
Plate cells (e.g., HepG2) and allow them to adhere overnight.
-
Treat cells with a range of concentrations of your this compound-based PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the total protein concentration of each lysate using a BCA assay.
-
Load equal amounts of total protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against sEH overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Quantify the band intensities and normalize the sEH signal to the loading control.
Visualizations
Caption: Mechanism of sEH degradation by a this compound-based PROTAC.
Caption: Workflow for troubleshooting poor sEH degradation.
Caption: Decision tree for optimizing PROTAC formulation.
References
- 1. In Vivo-Active Soluble Epoxide Hydrolase-Targeting PROTACs with Improved Potency and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC-Mediated Selective Degradation of Cytosolic Soluble Epoxide Hydrolase Enhances ER Stress Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROTAC-mediated selective degradation of cytosolic soluble epoxide hydrolase enhances ER-stress reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. medchemexpress.com [medchemexpress.com]
Optimizing PROTAC concentration for maximal degradation
Technical Support Center: PROTACs
Welcome to the technical support center for PROTAC (Proteolysis-Targeting Chimera) research. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your PROTAC experiments for maximal target protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is a PROTAC and how does it work?
A1: A Proteolysis-Targeting Chimera (PROTAC) is a heterobifunctional molecule designed to eliminate specific unwanted proteins. It works by hijacking the[1][2] cell's natural waste disposal machinery, the Ubiquitin-Proteasome System (UPS). A PROTAC molecule has thr[1][2][3]ee components: a ligand that binds to the target protein (Protein of Interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By simultaneously binding[3][4] the target protein and an E3 ligase, the PROTAC forms a ternary complex, bringing the two proteins into close proximity. This proximity allows the[1][3] E3 ligase to tag the target protein with ubiquitin molecules, marking it for destruction by the proteasome. The PROTAC molecule is th[1][2][3][5]en released and can repeat the cycle, enabling the catalytic degradation of multiple target protein molecules.
Q2: What is the "hook [1][2]effect" in PROTAC experiments?
A2: The "hook effect" is a phenomenon where the effectiveness of a PROTAC in degrading its target protein decreases at high concentrations. This results in a charact[6][7][8]eristic bell-shaped dose-response curve instead of a standard sigmoidal one. The effect occurs because[6] at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein alone or the E3 ligase alone) rather than the productive ternary complex (Target-PROTAC-E3 Ligase) required for degradation. These binary complexes pr[6][7][9]event the necessary proximity between the target and the E3 ligase, thus inhibiting degradation.
Q3: What are DC50 and [6]Dmax, and why are they important?
A3:
-
DC50 is the concentration of a PROTAC at which 50% of the target protein is degraded. It is a key measure of th[6]e PROTAC's potency.
-
Dmax is the maximum level of protein degradation that can be achieved with a given PROTAC. It reflects the efficacy [6][10]of the degrader.
These two parameters are crucial for characterizing and comparing the performance of different PROTAC molecules. Recognizing phenomena lik[6]e the hook effect is vital for the accurate determination of DC50 and Dmax.
Q4: What are some comm[6]on methods to measure PROTAC-induced protein degradation?
A4: Several methods can be used to quantify the degradation of a target protein. Common techniques include:
-
Western Blotting: A traditional and widely used method to visualize and quantify protein levels.
-
In-Cell Western (IC[11][12]W) / Capillary Western Blot: Higher throughput alternatives to traditional Western blotting that offer more quantitative and reproducible data.
-
ELISA (Enzyme-Linke[12][13]d Immunosorbent Assay): An immunoassay technique for detecting and quantifying proteins.
-
HiBiT Lytic Detecti[13]on System: A sensitive bioluminescence-based assay that can be used to monitor protein levels in real-time in living cells.
-
Mass Spectrometry ([13][14]MS)-based Proteomics: A powerful tool for global protein analysis that can identify and quantify thousands of proteins, providing a broad view of a PROTAC's specificity.
Troubleshooting Gu[11][15]ide
This guide addresses common issues encountered during PROTAC concentration optimization experiments.
Problem 1: I see no degradation of my target protein at any tested concentration.
-
dot
Caption: Troubleshooting Flowchart for No Degradation.
Problem 2: I observe a bell-shaped curve (Hook Effect) in my dose-response experiment.
-
dot
Quantitative Data Summary
For successful protein degradation, it is crucial to optimize both the concentration of the PROTAC and the incubation time. These parameters can vary significantly based on the specific PROTAC, target protein, and cell line used.
| Parameter | Typical Range | Key Consideration |
| PROTAC Concentration | 1 pM - 100 µM | A very broad range is recommended for initial screening to identify the optimal window and avoid the hook effect. |
| Incubation Time | [6]4 - 72 hours | Degradation kinetics can vary. A time-course experiment is essential to capture the point of maximal degradation (Dmax) before protein resynthesis occurs. |
| Cell Seeding Density[15] | 20,000 - 25,000 cells/well (96/48-well plate) | Consistency is key, as cell confluency can impact drug response and cellular processes. |
Experimental Prot[17][18]ocols
Protocol 1: Determining Optimal PROTAC Concentration (DC50/Dmax)
This protocol outlines the steps to determine the potency (DC50) and efficacy (Dmax) of a PROTAC using Western Blot analysis.
-
Cell Seeding: Plate your chosen cell line in a multi-well plate (e.g., 24-well) at a predetermined density (e.g., ~20,000 cells/well) and allow them to adhere overnight.
-
**PROTAC Preparation:[16] Prepare a series of PROTAC dilutions in fresh cell culture medium. A broad concentration range (e.g., 1 pM to 50 µM) is recommended for the initial experiment.
-
Cell Treatment: Re[16]move the old medium from the cells and add the medium containing the different PROTAC concentrations. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours). This time should be optimized based on a preliminary time-course experiment.
-
Cell Lysis: Wash t[17][16]he cells with ice-cold PBS and then lyse them using an appropriate lysis buffer containing protease inhibitors.
-
Protein Quantificati[16]on: Determine the protein concentration of each lysate using a standard method like the Bradford assay.
-
Western Blotting: [16] * Load equal amounts of protein (e.g., 10-25 µg) from each sample onto an SDS-PAGE gel.
-
Separate the prote[16]ins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific to the target protein.
-
Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence or fluorescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal for each lane.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the PROTAC concentration to generate a dose-response curve.
-
Determine the DC50 and Dmax values from the curve.
-
-
dot
Caption: Workflow for DC50/Dmax Determination.
Signaling Pathway Visualization
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
-
dot
Caption: PROTAC-Mediated Protein Degradation Pathway.
References
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifesensors.com [lifesensors.com]
- 11. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selvita.com [selvita.com]
- 13. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chinesechemsoc.org [chinesechemsoc.org]
Technical Support Center: (Rac)-EC5026 PROTACs Negative Control Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with (Rac)-EC5026 proteolysis-targeting chimeras (PROTACs). The information provided here will help in the design and interpretation of negative control experiments to ensure the specificity and mechanism of action of your sEH-targeting PROTAC.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of negative control experiments for this compound PROTACs?
A1: Negative control experiments are crucial to validate that the observed degradation of the target protein, soluble epoxide hydrolase (sEH), is a direct result of the PROTAC's intended mechanism of action.[1] These experiments help to rule out off-target effects, general cytotoxicity, or non-specific protein degradation.[2] Properly designed negative controls are essential for the confident interpretation of your experimental results.
Q2: What are the essential negative controls for a this compound PROTAC experiment?
A2: For a robust experimental design with this compound, you should include several types of negative controls:
-
Inactive Epimer/Diastereomer Control: Since this compound is a racemic mixture, it likely contains an inactive stereoisomer. This is an excellent negative control as it will have a similar chemical structure but should not be able to form a productive ternary complex.[]
-
Target Binder Only Control: This control consists of the EC5026-derived warhead that binds to sEH but is not linked to an E3 ligase ligand. This helps to confirm that target engagement alone is not sufficient to induce degradation.[1]
-
E3 Ligase Ligand Only Control: This control is the E3 ligase ligand (e.g., pomalidomide for CRBN or a VHL ligand) that is not attached to the sEH binder. This control ensures that the E3 ligase ligand by itself does not cause sEH degradation.[1]
-
No-Binding Control PROTAC: This is a molecule with a similar structure to this compound but with modifications to both the sEH-binding and E3 ligase-binding moieties, rendering them unable to bind to their respective targets.
Q3: My this compound PROTAC shows degradation at low concentrations, but the effect diminishes at higher concentrations. What is happening?
A3: This phenomenon is known as the "hook effect" and is a common characteristic of PROTACs.[4] It occurs at high PROTAC concentrations where the formation of unproductive binary complexes (PROTAC-sEH or PROTAC-E3 ligase) outcompetes the formation of the productive ternary complex (sEH-PROTAC-E3 ligase), leading to reduced degradation.[4] To confirm this, you should test a wider range of concentrations to fully characterize the bell-shaped dose-response curve.[4]
Troubleshooting Guides
Problem 1: The inactive epimer of this compound shows significant degradation of sEH.
-
Likely Cause: The "inactive" epimer may not be entirely inactive and could still facilitate the formation of a ternary complex to some extent. Alternatively, there could be off-target effects or the compound may be causing general cellular stress leading to protein degradation.
-
Troubleshooting Steps:
-
Verify Binding: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm that the inactive epimer has significantly reduced or no binding affinity for sEH or the E3 ligase compared to the active epimer.
-
Assess Ternary Complex Formation: Employ assays such as NanoBRET or co-immunoprecipitation to directly measure the formation of the ternary complex with both the active and inactive epimers.[4]
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to rule out that the observed degradation is due to cytotoxicity.
-
Proteasome Inhibition: Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). If the degradation is proteasome-dependent, the inhibitor should rescue the sEH levels.
-
Problem 2: The "target binder only" control is causing some degradation of sEH.
-
Likely Cause: While unexpected, it's possible that the target binder alone has some weak, intrinsic degradation-inducing activity, or it could be an artifact of the experimental system.
-
Troubleshooting Steps:
-
Titration Experiment: Perform a dose-response experiment with the target binder only to see if the degradation is concentration-dependent.
-
Mechanism of Action Studies: Investigate if the degradation is proteasome-dependent by co-treating with a proteasome inhibitor.
-
Global Proteomics: Consider performing a global proteomics experiment to see if the target binder is causing widespread protein changes, suggesting a non-specific effect.[5]
-
Experimental Protocols & Data Presentation
Western Blotting for sEH Degradation
This protocol is for quantifying sEH protein levels following treatment with this compound and its controls.
-
Cell Culture and Treatment: Plate your cells of interest (e.g., a cell line endogenously expressing sEH) at an appropriate density. Allow them to adhere overnight. Treat the cells with a range of concentrations of this compound, the inactive epimer, the target binder only, and the E3 ligase ligand only for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for sEH. Also, probe for a loading control like GAPDH or β-actin. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the sEH signal to the loading control.
Quantitative Data Summary
The following table provides a hypothetical example of data you might obtain from a western blot experiment.
| Compound | Concentration (nM) | % sEH Degradation (normalized to Vehicle) |
| This compound (Active) | 1 | 25% |
| 10 | 75% | |
| 100 | 95% | |
| 1000 | 80% (Hook Effect) | |
| Inactive Epimer | 100 | 5% |
| 1000 | 10% | |
| Target Binder Only | 1000 | < 5% |
| E3 Ligase Ligand Only | 1000 | < 5% |
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of action for this compound PROTAC.
Experimental Workflow for Negative Controls
Caption: Workflow for negative control experiments.
Troubleshooting Logic for Unexpected Degradation
Caption: Troubleshooting logic for unexpected results.
References
Technical Support Center: Understanding and Troubleshooting Ternary Complex Formation in Targeted Protein Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals. It addresses common questions and challenges related to ternary complex stability, a critical aspect of targeted protein degradation using technologies like PROteolysis TArgeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of (Rac)-EC5026 and does it involve a ternary complex?
This compound is a first-in-class, orally active, non-opioid inhibitor of the soluble epoxide hydrolase (sEH) enzyme.[1] Its primary role is in managing inflammation and neuropathic pain.[1] The mechanism of this compound involves preventing the breakdown of naturally anti-inflammatory and analgesic fatty acids, known as epoxyeicosatrienoic acids (EETs).[2] By inhibiting sEH, EC5026 increases the levels of these beneficial fatty acids.[2]
Based on current scientific literature, the mechanism of this compound does not involve the formation of a ternary complex for protein degradation. Ternary complexes are characteristic of bifunctional molecules like PROTACs, which are designed to bring a target protein and an E3 ubiquitin ligase into close proximity to induce degradation of the target protein.[3][4]
Q2: What is a ternary complex in the context of targeted protein degradation?
In targeted protein degradation, a ternary complex is a key intermediate species formed by a PROTAC molecule, a target protein (Protein of Interest or POI), and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)).[3][5] The formation of this complex is a critical step that precedes the ubiquitination and subsequent proteasomal degradation of the target protein.[6] The stability of this ternary complex is a major determinant of the efficiency of protein degradation.[][8]
Q3: What are the common causes of ternary complex instability?
Instability in the ternary complex can arise from several factors:
-
Suboptimal PROTAC Concentration (The "Hook Effect"): High concentrations of a PROTAC can lead to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) which can dominate and prevent the formation of the desired ternary complex.[3][6][9]
-
Poor Cooperativity: Cooperativity refers to the influence that the binding of one protein (e.g., the target) to the PROTAC has on the binding of the second protein (e.g., the E3 ligase).[8] Negative cooperativity can destabilize the ternary complex.[10][11]
-
Inefficient Linker: The chemical linker connecting the target-binding and E3 ligase-binding moieties of a PROTAC plays a crucial role in the stability and geometry of the ternary complex.[9] An inappropriate linker length or composition can hinder effective complex formation.
-
Low Protein Expression: Insufficient cellular levels of either the target protein or the E3 ligase can limit the formation of the ternary complex.[9]
-
Issues with PROTAC Cellular Uptake or Stability: The PROTAC may not be cell-permeable or could be rapidly metabolized, preventing it from reaching the necessary intracellular concentrations to facilitate ternary complex formation.[9]
Troubleshooting Guide for Ternary Complex Instability
Issue 1: No or Low Target Protein Degradation Observed
This is a primary indicator that ternary complex formation may be inefficient or unstable.
| Potential Cause | Troubleshooting Action | Experimental Validation |
| Suboptimal PROTAC Concentration | Perform a dose-response experiment with a wide concentration range to identify the optimal concentration for degradation and to assess for a "hook effect".[9] | Western Blotting, In-Cell Target Engagement Assays (e.g., NanoBRET, CETSA). |
| Ineffective Linker | Synthesize and test PROTAC analogs with varying linker lengths and compositions to improve the geometry and stability of the ternary complex.[9] | Biochemical assays (e.g., SPR, ITC, TR-FRET, AlphaLISA) to measure ternary complex formation and stability. |
| Low Protein Expression | Verify the expression levels of both the target protein and the E3 ligase in your cell model. Consider using a cell line with known high expression as a positive control.[9] | Western Blotting, RT-qPCR. |
| Poor Cellular Permeability/Stability | Assess the ability of the PROTAC to enter cells and engage with its target. Evaluate the stability of the PROTAC in cell culture media and lysates over time.[9] | Cellular Thermal Shift Assay (CETSA), NanoBRET assays, LC-MS/MS.[9] |
Issue 2: "Hook Effect" Observed in Dose-Response Curves
A "hook effect" manifests as a bell-shaped curve in dose-response experiments, where higher concentrations of the PROTAC lead to reduced target degradation.[6] This is a strong indication that at high concentrations, the formation of binary complexes is favored over the ternary complex.[3][9]
| Troubleshooting Action | Rationale |
| Titrate PROTAC Concentration | Carefully titrate the PROTAC across a broad range of concentrations to determine the optimal concentration that maximizes ternary complex formation and subsequent degradation.[6] |
| Use Orthogonal Assays | Combine biochemical and cellular assays to get a comprehensive understanding of ternary complex formation. |
Experimental Protocols
1. Surface Plasmon Resonance (SPR) for Measuring Ternary Complex Kinetics
SPR is a powerful technique to quantify the formation and dissociation kinetics of PROTAC-induced ternary complexes in vitro using purified proteins.[][10]
-
Objective: To measure the binding affinities and kinetics of binary (PROTAC-target, PROTAC-E3 ligase) and ternary complexes.
-
Methodology:
-
Immobilize the E3 ligase (e.g., VHL) onto an SPR sensor chip.[10]
-
Inject the PROTAC alone to measure the kinetics of the binary PROTAC-E3 ligase interaction.
-
In a separate experiment, inject a pre-incubated mixture of the PROTAC and a near-saturating concentration of the target protein to measure the kinetics of ternary complex formation.[10]
-
Analyze the sensorgrams to determine association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD) for both binary and ternary complexes.
-
Cooperativity (alpha) can be calculated from the binding affinities of the binary and ternary complexes.
-
2. NanoBRET™ Ternary Complex Assay in Live Cells
The NanoBRET™ assay allows for the real-time detection and characterization of ternary complex formation within living cells.[][12]
-
Objective: To monitor the formation and stability of the ternary complex in a cellular environment.
-
Methodology:
-
Genetically fuse one of the interacting proteins (e.g., the target protein) with NanoLuc® luciferase (the energy donor).
-
Genetically fuse the other interacting protein (e.g., the E3 ligase) with HaloTag® protein.
-
Treat the cells with a cell-permeable HaloTag® ligand labeled with the NanoBRET™ 618 fluorophore (the energy acceptor).
-
Add the PROTAC molecule to the cells.
-
If a ternary complex forms, the NanoLuc® donor and the HaloTag® acceptor are brought into close proximity, resulting in bioluminescence resonance energy transfer (BRET).
-
The BRET signal can be measured in real-time to provide insights into the kinetics of ternary complex formation and stability.
-
3. Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm target engagement by the PROTAC within intact cells.[9]
-
Objective: To verify that the PROTAC binds to its intended target protein in a cellular context.
-
Methodology:
-
Treat cells with the PROTAC or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Cool the samples and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein at each temperature by Western Blotting.
-
Binding of the PROTAC to the target protein is expected to stabilize it, resulting in a shift in its melting curve to higher temperatures.
-
Visualizations
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Caption: A logical workflow for troubleshooting ternary complex instability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human Health - EicOsis [eicosis.com]
- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
Validating On-Target Degradation of Soluble Epoxide Hydrolase (sEH) PROTACs: A Comparative Guide
Introduction: While (Rac)-EC5026 is recognized as a potent inhibitor of soluble epoxide hydrolase (sEH), the field of targeted protein degradation has seen the recent development of PROTACs (Proteolysis Targeting Chimeras) aimed at sEH. These novel sEH-PROTACs offer a distinct mechanism of action, moving beyond simple inhibition to induce the complete removal of the sEH protein. This guide provides a comparative overview of the experimental validation of on-target degradation for these emerging sEH-PROTACs, with a focus on the methodologies and data used to confirm their efficacy and specificity.
Data Presentation
The efficacy of sEH-PROTACs is quantified by their ability to induce degradation of the target protein. This is typically measured in terms of the maximal degradation (Dmax) and the concentration required to achieve 50% of the maximal degradation (DC50). The following tables summarize the performance of a representative sEH-PROTAC, compound 23 , compared to a negative control and other experimental controls.
Table 1: Comparison of Degradation Efficiency of sEH-PROTAC 23 and its Negative Control
| Compound | Description | Target Binding | E3 Ligase Binding | sEH Degradation |
| PROTAC 23 | sEH-targeting PROTAC | Yes | Yes | Potent Degradation |
| Compound 31 | Negative Control (methylated) | Yes | No | No Degradation[1] |
Table 2: Validation of PROTAC-Mediated sEH Degradation
| Treatment Condition | Expected Outcome | Observed Outcome | Conclusion |
| PROTAC 23 | sEH degradation | Significant reduction in sEH levels | PROTAC is active |
| PROTAC 23 + sEH inhibitor (GSK2256294A)[1] | Rescue from degradation | sEH levels restored | Degradation is dependent on PROTAC binding to sEH[1] |
| PROTAC 23 + E3 ligase binder (pomalidomide)[1] | Rescue from degradation | sEH levels restored | Degradation is dependent on E3 ligase recruitment[1] |
| Negative Control 31 | No sEH degradation | No reduction in sEH levels | The E3 ligase-binding moiety is essential for activity[1] |
Experimental Protocols
Accurate validation of on-target degradation requires robust experimental protocols. The following are key assays used in the characterization of sEH-PROTACs.
NanoBiT/HiBiT-Based Cellular Degradation Assay
This assay allows for the quantitative measurement of protein degradation in living cells.
-
Cell Line Generation: A cell line (e.g., HEK293) is engineered to express sEH tagged with a small peptide (HiBiT). This can be achieved through CRISPR/Cas9 gene editing to tag the endogenous protein.
-
Cell Plating: The engineered cells are seeded in multi-well plates.
-
Compound Treatment: Cells are treated with various concentrations of the sEH-PROTAC or control compounds.
-
Lysis and Detection: After a set incubation period (e.g., 1, 3, 18, or 24 hours), a lytic reagent containing the complementary large subunit (LgBiT) and a substrate is added to the cells.[1]
-
Luminescence Measurement: The interaction of HiBiT-tagged sEH with LgBiT reconstitutes a functional luciferase enzyme, generating a luminescent signal that is proportional to the amount of sEH protein. The luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal from treated cells is normalized to that of vehicle-treated (DMSO) cells to determine the percentage of remaining protein. DC50 and Dmax values are calculated from the resulting dose-response curves.
Western Blotting
Western blotting provides a semi-quantitative validation of protein degradation.
-
Cell Treatment and Lysis: Cells (e.g., HepG2) are treated with the sEH-PROTAC or control compounds for a specified duration (e.g., 24 hours).[2] Subsequently, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose membrane.[2]
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with a primary antibody specific for sEH.[2] A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate and an imaging system.[2]
-
Analysis: The intensity of the sEH band is normalized to the loading control to compare the relative sEH protein levels between different treatment conditions.
Mandatory Visualization
References
A Comparative Guide to VHL Ligands for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Foreword: Clarification on (Rac)-EC5026
Initial interest in comparing this compound with other Von Hippel-Lindau (VHL) ligands for Proteolysis Targeting Chimeras (PROTACs) has led to a necessary clarification. Extensive investigation has revealed that This compound is a potent inhibitor of soluble epoxide hydrolase (sEH) with a reported Ki of 0.06 nM and is under development as a non-opioid analgesic. The available scientific literature and public databases do not contain evidence of this compound being utilized as a VHL ligand for PROTAC applications.
Therefore, this guide will pivot to a comprehensive comparison of well-established and potent VHL ligands that are widely employed in the development of PROTACs. This will provide a valuable resource for researchers in the field of targeted protein degradation.
Introduction to VHL Ligands in PROTACs
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The Von Hippel-Lindau (VHL) E3 ligase is one of the most successfully and widely utilized E3 ligases in PROTAC design. The development of high-affinity, cell-permeable small molecule VHL ligands has been a critical enabler for the advancement of VHL-based PROTACs into preclinical and clinical studies.
This guide will compare key VHL ligands based on their binding affinity to the VHL protein and the degradation efficacy of PROTACs incorporating these ligands.
Mechanism of VHL-based PROTACs
The fundamental mechanism of a VHL-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Figure 1: Mechanism of Action for VHL-based PROTACs.
Comparison of VHL Ligands: Binding Affinity
The binding affinity of the E3 ligase ligand to its target is a crucial parameter in PROTAC design. A high affinity can contribute to the efficient formation of the ternary complex. The dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a stronger binding interaction.
| VHL Ligand | Binding Affinity (Kd) to VHL | Method |
| VH032 | 185 nM[1][2][3] | Isothermal Titration Calorimetry (ITC) / Fluorescence Polarization (FP) |
| VH298 | 80-90 nM[4][5][6][7] | In vitro binding assays |
| VH101 | 44 nM[2][3] | Fluorescence Polarization (FP) |
| VHL-IN-1 | 37 nM[8] | Not specified |
Note: Binding affinities can vary depending on the specific assay conditions and should be considered as a relative measure of potency.
Performance of PROTACs Utilizing VHL Ligands
The ultimate measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein. This is typically quantified by the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable).
| PROTAC | VHL Ligand Moiety | Target Protein | Cell Line | DC50 | Dmax |
| MZ1 | Based on VH032 | BRD4 | H661 / H838 | 8 nM / 23 nM | >90% |
| ARV-771 | Based on (S,R,S)-AHPC | BET proteins (BRD2/3/4) | 22Rv1 | < 5 nM[9][10] | Not specified |
| ARD-69 | VHL-e | Androgen Receptor | LNCaP / VCaP | 0.86 nM / 0.76 nM[11] | Not specified |
| Compound 139 | Heterocyclic ligand | BRD4 | PC3 / EOL-1 | 3.3 nM / 0.87 nM[2][3] | 97% / 96% |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation and comparison of VHL ligands and their corresponding PROTACs. Below are outlines of key experimental methodologies.
Experimental Workflow for PROTAC Evaluation
A typical workflow for the discovery and characterization of a novel PROTAC involves several key stages, from initial design and synthesis to in-depth cellular and in vivo evaluation.
Figure 2: A generalized experimental workflow for PROTAC development.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
Objective: To determine the binding affinity of a VHL ligand to the VHL protein complex (VCB: VHL, Elongin B, and Elongin C).
Materials:
-
Purified recombinant VCB complex
-
VHL ligand of interest
-
ITC instrument (e.g., Malvern MicroCal PEAQ-ITC)
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 2 mM TCEP)
Protocol:
-
Prepare the VCB protein solution in the assay buffer to a final concentration of 10-20 µM and place it in the sample cell.
-
Prepare the VHL ligand solution in the same assay buffer to a final concentration of 100-200 µM and load it into the injection syringe.
-
Set the experimental parameters on the ITC instrument, including the cell temperature (typically 25°C), stirring speed, and injection volume and spacing.
-
Perform an initial small injection to account for dilution effects, followed by a series of injections of the ligand into the protein solution.
-
The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the Kd, ΔH, and n.
Cellular Degradation Assay via Western Blot
Western blotting is a widely used technique to detect and quantify the levels of a specific protein in a complex mixture, such as a cell lysate.
Objective: To determine the DC50 and Dmax of a PROTAC for a target protein in a specific cell line.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Gel electrophoresis and Western blotting equipment
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
After treatment, wash the cells with PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein, followed by incubation with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.
Conclusion
The selection of a VHL ligand is a critical decision in the design of a PROTAC, with a direct impact on its degradation efficiency and overall pharmacological profile. This guide provides a comparative overview of key VHL ligands, highlighting their binding affinities and the performance of PROTACs that incorporate them. The provided experimental protocols offer a foundational understanding of the methodologies used to evaluate these important molecules. As the field of targeted protein degradation continues to evolve, the development of novel VHL ligands with improved properties will undoubtedly play a pivotal role in the creation of next-generation therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medkoo.com [medkoo.com]
- 6. VH298, VHL inhibitor (CAS 2097381-85-4) | Abcam [abcam.com]
- 7. VH-298 | PROTAC PEG | AxisPharm [axispharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (Rac)-EC5026 and Traditional CRBN Ligands in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) hinges on the selection of an optimal E3 ligase ligand. The Cereblon (CRBN) E3 ligase is a frequent choice, largely due to the availability of well-characterized ligands derived from immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[1][2] However, the landscape of CRBN ligands is expanding, with novel scaffolds like (Rac)-EC5026 emerging. This guide provides an objective comparison between these traditional and emerging ligands, supported by experimental data and detailed methodologies to inform rational PROTAC design.
Introduction to CRBN Ligands in PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by recruiting it to an E3 ubiquitin ligase.[3] The CRBN-recruiting component of a PROTAC is typically derived from IMiDs, which bind to CRBN, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[4][5] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[] The choice of CRBN ligand can significantly influence the efficacy, selectivity, and physicochemical properties of the resulting PROTAC.[2]
Quantitative Performance Metrics
The effectiveness of a CRBN ligand within a PROTAC is determined by several factors, including its binding affinity for CRBN, and the degradation potency (DC50) and efficacy (Dmax) of the final PROTAC construct.[7][8]
Table 1: Comparison of CRBN Ligand Binding Affinities
| Ligand | CRBN Binding Affinity (Kd or IC50) | Assay Method | Notes |
| Thalidomide | ~1.8 µM (IC50) | Competitive Binding | Parent IMiD, often serves as a baseline.[9] |
| Lenalidomide | ~1-2.7 µM (IC50) | TR-FRET, Comp. Binding | Higher potency than thalidomide.[9][10] |
| Pomalidomide | ~0.25 µM (Kd) | Various | Generally the most potent of the classic IMiDs.[1] |
| This compound | Data not widely available | N/A | Characterized as a novel scaffold. |
Note: Binding affinities can vary significantly based on the assay conditions and specific protein constructs used.
Table 2: Representative Degradation Performance of PROTACs Utilizing Different CRBN Ligands
| Target | CRBN Ligand | DC50 | Dmax | Cell Line |
| CDK6 | Pomalidomide | ~0.08 nM (pDC50=9.1) | >90% | Jurkat |
| BRD4 | Lenalidomide | ~1 µM | Not Specified | THP-1 |
| TrkC | Pomalidomide | 0.1 - 1.0 µM | Not Specified | Hs578t |
| CDK9 | Pomalidomide | Not Specified | >80% | MCF-7 |
Data compiled from multiple sources to illustrate general trends.[5] Direct comparison requires keeping the POI binder and linker constant.
IMiD-based Ligands: The Gold Standard
Thalidomide, lenalidomide, and pomalidomide are the most extensively used CRBN ligands in PROTAC development.[2]
-
Thalidomide: As the original IMiD, it is less potent but may offer advantages where minimizing neosubstrate degradation is a priority.[1]
-
Lenalidomide & Pomalidomide: These analogs offer higher binding affinity and generally lead to more potent PROTACs.[1][11] However, their use can also lead to the degradation of natural CRBN neosubstrates (e.g., IKZF1, IKZF3, CK1α), which can be a source of off-target effects.[4][]
The primary binding interaction for these ligands is mediated by the glutarimide ring, which fits into a conserved tri-tryptophan pocket of CRBN.[13][14]
Emerging Ligands: The Case for this compound and Others
To overcome the limitations of IMiD-based ligands, such as hydrolytic instability, potential off-target effects, and chiral centers prone to racemization, researchers are developing novel scaffolds.[][13]
-
This compound: While specific quantitative data for this compound is not yet prevalent in publicly accessible literature, it represents a class of novel, non-IMiD CRBN binders. The focus of these next-generation ligands is to improve physicochemical properties, stability, and selectivity, while potentially offering new linker exit vectors for PROTAC synthesis.[13]
-
Phenyl Dihydrouracil Derivatives: These compounds are notable for lacking a chiral center, which simplifies synthesis and avoids issues with racemization.[]
-
Benzimidazole-based Ligands: This class has been shown to produce potent BRD4 degraders without inducing the degradation of IKZF transcription factors, highlighting a potential for increased selectivity.[4]
The development of these new ligands aims to create more selective CRBN-recruiting PROTACs, minimizing the "molecular glue" effects associated with traditional IMiDs.[4]
Experimental Protocols
Accurate evaluation of CRBN ligands and their corresponding PROTACs requires a suite of robust biophysical and cellular assays.[15][16]
CRBN Binding Affinity Assay (Time-Resolved FRET)
This assay measures the binding of a ligand to CRBN by detecting the proximity between a donor fluorophore on an anti-tag antibody and an acceptor fluorophore on a tagged CRBN protein.
-
Objective: To determine the IC50 or Kd of a ligand for CRBN.
-
Materials:
-
Tagged recombinant CRBN-DDB1 complex (e.g., His-tagged or GST-tagged).
-
Lanthanide-labeled anti-tag antibody (e.g., Tb-anti-His).
-
Fluorescently labeled tracer ligand known to bind CRBN.
-
Test compounds (e.g., this compound, pomalidomide).
-
Assay buffer and microplates.
-
-
Protocol:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the CRBN-DDB1 complex, the tracer ligand, and the anti-tag antibody.
-
Add the diluted test compounds to the wells. Include controls with no compound (max signal) and excess known binder (min signal).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (donor and acceptor).
-
Calculate the TR-FRET ratio and plot it against the compound concentration to determine the IC50.
-
Ternary Complex Formation Assay (AlphaLISA)
The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) can detect and quantify the formation of the POI-PROTAC-E3 ligase ternary complex.[17]
-
Objective: To confirm PROTAC-induced ternary complex formation and assess its relative stability.
-
Materials:
-
Tagged POI (e.g., Avi-tagged) and tagged CRBN (e.g., His-tagged).
-
Streptavidin-coated Donor beads and anti-tag-coated Acceptor beads (e.g., Anti-His AlphaLISA Acceptor beads).
-
PROTAC of interest.
-
Assay buffer and microplates.
-
-
Protocol:
-
Add the tagged POI, tagged CRBN, and a serial dilution of the PROTAC to the wells of a microplate.
-
Incubate to allow for complex formation.
-
Add the Donor and Acceptor beads and incubate in the dark.
-
If a ternary complex forms, the beads are brought into proximity. Upon excitation, the Donor bead releases singlet oxygen, which activates the Acceptor bead, generating a chemiluminescent signal.
-
Read the signal on an AlphaScreen-compatible plate reader.
-
Plot the signal against PROTAC concentration. A characteristic bell-shaped curve indicates ternary complex formation and the "hook effect" at high concentrations.[17]
-
Cellular Protein Degradation Assay (Western Blot)
Western blotting is a fundamental method to directly measure the reduction in POI levels following PROTAC treatment.[18]
-
Objective: To determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) of a PROTAC.[19]
-
Materials:
-
Cultured cells expressing the POI.
-
PROTAC compound.
-
Cell lysis buffer, protease/phosphatase inhibitors.
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).
-
Secondary antibody (e.g., HRP-conjugated).
-
Chemiluminescent substrate.
-
-
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a fixed time (e.g., 18-24 hours).
-
Wash cells with PBS and lyse them on ice.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibodies overnight.
-
Wash and incubate with the appropriate secondary antibody.
-
Apply the chemiluminescent substrate and image the blot.
-
Perform densitometry analysis to quantify band intensity. Normalize POI levels to the loading control.
-
Plot normalized protein levels against PROTAC concentration to calculate DC50 and Dmax.[20]
-
Conclusion and Future Outlook
The selection of a CRBN ligand is a critical decision in PROTAC design. While established IMiD-based ligands like pomalidomide offer high potency, they come with potential liabilities, including neosubstrate degradation.[1] The development of novel, non-IMiD scaffolds, exemplified by molecules like this compound and others, represents a key frontier in the field.[13] These new ligands promise improved selectivity, better drug-like properties, and a reduction in off-target effects.[4] As more data on these emerging ligands become available, a clearer picture of their advantages and disadvantages will emerge, enabling the design of next-generation PROTACs with enhanced therapeutic profiles. Rigorous and standardized experimental evaluation using the protocols outlined above will be essential for validating these new chemical tools.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.chalmers.se [research.chalmers.se]
- 8. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
- 17. tandfonline.com [tandfonline.com]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. promega.com [promega.com]
- 20. lifesensors.com [lifesensors.com]
Selectivity Profiling of (Rac)-EC5026 Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of Proteolysis Targeting Chimeras (PROTACs) derived from (Rac)-EC5026, a potent inhibitor of soluble epoxide hydrolase (sEH). The development of sEH-targeting PROTACs offers a novel therapeutic strategy by inducing the degradation of the sEH protein, rather than merely inhibiting its enzymatic activity. A critical aspect of developing safe and effective PROTACs is ensuring their selectivity for the target protein while minimizing off-target effects. This guide summarizes the available experimental data on the selectivity of these compounds, details the methodologies used for their evaluation, and provides insights into their mechanism of action.
Introduction to sEH and this compound Based PROTACs
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxy fatty acids, which are signaling lipids involved in the regulation of blood pressure, inflammation, and pain. Inhibition of sEH has been pursued as a therapeutic strategy for various diseases. This compound is a potent and selective inhibitor of sEH. PROTACs based on this compound are heterobifunctional molecules designed to recruit an E3 ubiquitin ligase to sEH, leading to its ubiquitination and subsequent degradation by the proteasome. This approach aims to achieve a more profound and sustained pharmacological effect compared to simple inhibition.
Comparative Selectivity Profile
The selectivity of PROTACs is a crucial determinant of their therapeutic window. Global proteomics analysis has been employed to assess the on-target and off-target effects of sEH PROTACs. Below is a summary of the findings for a first-generation sEH PROTAC, compound 1a , which is derived from a t-TUCB scaffold, a compound structurally related to EC5026.
Proteomics Analysis of sEH PROTAC 1a
A global proteomics study was conducted on HepG2 cells treated with compound 1a . The results demonstrated that while sEH was one of the most significantly downregulated proteins, several other proteins were also identified as potential off-targets.[1]
| Target Protein | Function | Observation |
| Soluble epoxide hydrolase (sEH) | Primary Target | Significantly downregulated |
| COP9 signalosome complex subunit 7a | Component of the COP9 signalosome | Significantly downregulated |
| Dolichyl-diphosphooligosaccharide-protein glycosyltransferase subunit DAD1 | Subunit of the oligosaccharyltransferase complex | Significantly downregulated |
| Unconventional myosin-Ic | Motor protein | Significantly downregulated |
Table 1: On-target and potential off-target proteins affected by sEH PROTAC 1a as identified by global proteomics analysis.[1]
It is important to note that the identified off-target proteins did not have any known protein-protein interactions or expression regulation by sEH, suggesting that their downregulation might be a direct or indirect consequence of the PROTAC treatment.[1]
Advancements in sEH PROTACs: Improved Potency
Subsequent research has focused on developing next-generation sEH PROTACs with improved degradation potency. One such molecule, compound 8 , demonstrated a significant enhancement in degradation efficiency compared to the first-generation compound 1a .
| Compound | DC50 (nM) | Dmax (%) |
| 1a | > 1000 | ~50% at 250 nM |
| 8 | ~0.5 | 79% |
Table 2: Comparison of the degradation potency of first-generation (1a) and next-generation (8) sEH PROTACs in HepG2 cells.
The data indicates a more than 2000-fold improvement in the half-maximal degradation concentration (DC50) for compound 8 compared to compound 1a.[2] A comprehensive selectivity profile for compound 8 from a global proteomics study is not yet publicly available.
Experimental Protocols
The selectivity of PROTACs is evaluated using a variety of sophisticated techniques. Below are detailed methodologies for key experiments cited in the profiling of sEH PROTACs.
Mass Spectrometry-Based Proteomics for Selectivity Profiling
This method allows for the unbiased, global analysis of protein abundance changes in cells following PROTAC treatment.
-
Cell Culture and Lysis: Human cell lines (e.g., HepG2) are cultured and treated with the PROTAC of interest or a vehicle control for a specified duration. After treatment, cells are harvested and lysed to extract total protein.
-
Protein Digestion: The protein lysates are reduced, alkylated, and then digested into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (e.g., TMT): For quantitative analysis, the resulting peptide mixtures from different treatment conditions are labeled with isobaric mass tags (e.g., Tandem Mass Tags). This allows for the simultaneous analysis of multiple samples in a single mass spectrometry run.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The labeled peptide mixture is separated by liquid chromatography and analyzed by a high-resolution mass spectrometer. The instrument fragments the peptides and the attached tags, allowing for both identification and quantification of the peptides.
-
Data Analysis: The raw mass spectrometry data is processed using specialized software to identify and quantify thousands of proteins across all samples. Statistical analysis is then performed to identify proteins that show significant changes in abundance in the PROTAC-treated samples compared to the control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a PROTAC within intact cells. It is based on the principle that the thermal stability of a protein changes upon ligand binding.
-
Cell Treatment: Intact cells are treated with the PROTAC or vehicle control.
-
Heating: The cell suspensions are heated to a range of temperatures.
-
Lysis and Centrifugation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve in the presence of the PROTAC indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the binding of a PROTAC to its target protein.
-
Cell Line Engineering: A cell line is engineered to express the target protein (sEH) fused to a NanoLuc® luciferase.
-
Tracer and PROTAC Addition: A fluorescently labeled tracer that binds to the target protein is added to the cells, followed by the addition of the PROTAC at various concentrations.
-
BRET Measurement: If the PROTAC binds to the target protein, it will compete with the tracer, leading to a decrease in the BRET signal. The BRET signal is measured using a plate reader.
-
Data Analysis: The data is used to determine the intracellular affinity (IC50) of the PROTAC for its target.
Mechanism of Action and Signaling Pathway
The fundamental mechanism of action for a this compound based PROTAC involves the formation of a ternary complex between the sEH protein, the PROTAC molecule, and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the sEH protein, marking it for degradation by the proteasome.
Caption: Mechanism of sEH degradation by a this compound based PROTAC.
Conclusion
The development of this compound based PROTACs represents a promising avenue for targeting soluble epoxide hydrolase. While initial studies have demonstrated the feasibility of this approach and provided insights into the selectivity of first-generation compounds, further comprehensive selectivity profiling of next-generation, more potent PROTACs is necessary. The application of advanced proteomics and biophysical methods will be crucial in identifying highly selective clinical candidates with minimal off-target effects, ultimately leading to safer and more effective therapeutics.
References
A Researcher's Guide to Determining PROTAC Efficacy: DC50 and Dmax Values
A Note to Our Audience: The initial topic for this guide was "(Rac)-EC5026 PROTACs." However, our research indicates that EC5026 is a soluble epoxide hydrolase inhibitor and not a Proteolysis Targeting Chimera (PROTAC). Therefore, this guide has been adapted to provide a broader, more universally applicable resource for researchers in the field of targeted protein degradation. We will delve into the essential concepts of DC50 and Dmax, the key metrics for evaluating PROTAC efficacy, and provide a comparative overview and detailed experimental protocols.
Introduction to PROTACs and Key Efficacy Metrics
Proteolysis Targeting Chimeras (PROTACs) are revolutionary bifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. A PROTAC molecule consists of two distinct ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
To quantify the effectiveness of a PROTAC, two primary parameters are determined:
-
DC50: The concentration of the PROTAC that results in a 50% degradation of the target protein. A lower DC50 value indicates a more potent PROTAC.
-
Dmax: The maximum percentage of protein degradation achievable with a given PROTAC.
This guide will provide a comparative analysis of DC50 and Dmax values for representative PROTACs and detail the experimental procedures for their determination.
Comparative Degradation Performance of PROTACs
The potency and efficacy of PROTACs can vary significantly based on the target protein, the recruited E3 ligase, the specific ligands used, and the nature of the linker. Below is a table summarizing the DC50 and Dmax values for several well-characterized PROTACs targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4).
| PROTAC Name | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| NC-1 | BTK | CRBN | Mino | 2.2 | 97 | [1] |
| MT-802 | BTK | CRBN | Namalwa | ~9 | >99 | [2] |
| PTD10 | BTK | CRBN | Not Specified | 0.5 | Not Specified | [3] |
| PROTAC 1 | BRD4 | CRBN | Burkitt's lymphoma | <1 | Not Specified | [4] |
| MZ1 | BRD4 | VHL | HEK293 | ~1 (for HiBiT-BRD4) | Not Specified | [5] |
| ARV-825 | BRD4 | CRBN | Not Specified | nanomolar | Not Specified | [6] |
Experimental Protocols for DC50 and Dmax Determination
The determination of DC50 and Dmax values is typically achieved through dose-response experiments where cells are treated with a range of PROTAC concentrations. The levels of the target protein are then quantified. Two common methods for this quantification are Western Blotting and luciferase-based reporter assays.
Method 1: Western Blotting
Western blotting is a classical and widely used technique for protein quantification.
Protocol:
-
Cell Culture and Treatment:
-
Plate the desired cell line in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete cell culture medium. A common starting concentration range is 0.01 µM to 10 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest PROTAC concentration.
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTAC or vehicle.
-
Incubate the cells for a predetermined time, typically 16-24 hours, at 37°C.[2]
-
-
Cell Lysis:
-
After incubation, place the plates on ice and wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a suitable method, such as the BCA protein assay.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
To ensure equal protein loading, probe the membrane with a primary antibody against a loading control protein (e.g., GAPDH or β-actin).
-
-
Detection and Analysis:
-
Develop the blot using a chemiluminescent substrate and capture the image using a suitable imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic regression) to determine the DC50 and Dmax values.[1]
-
Method 2: NanoLuc® Luciferase-Based Reporter Assay
This method offers a higher-throughput alternative to Western blotting and is particularly useful for screening larger numbers of PROTACs. It often involves genetically engineering cells to express the target protein fused to a small luciferase tag, such as HiBiT.
Protocol:
-
Cell Line Generation:
-
Generate a stable cell line expressing the target protein endogenously tagged with a NanoLuc® reporter (e.g., HiBiT) using CRISPR/Cas9 gene editing.[5]
-
-
Cell Plating and Treatment:
-
Plate the engineered cells in a 96-well or 384-well white, clear-bottom plate.
-
Prepare a serial dilution of the PROTAC in the appropriate assay medium.
-
Add the PROTAC dilutions to the cells.
-
-
Luminescence Measurement:
-
For kinetic measurements, a live-cell substrate for the luciferase can be added, and luminescence can be read at multiple time points.[5]
-
For endpoint assays, after the desired incubation time, a lytic reagent containing the luciferase substrate is added to the wells.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of the tagged target protein.
-
Plot the luminescence readings against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to calculate the DC50 and Dmax values.
-
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the PROTAC signaling pathway and the experimental workflow for determining DC50 and Dmax.
Caption: General mechanism of action for a PROTAC.
Caption: Workflow for DC50 and Dmax determination.
References
- 1. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. researchgate.net [researchgate.net]
A Guide to Proteomics Analysis for Validating the Selectivity of PROTACs: A Case Study Approach with Soluble Epoxide Hydrolase (sEH)
Introduction
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. Unlike traditional inhibitors, PROTACs selectively eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] A critical aspect of developing safe and effective PROTACs is ensuring their selectivity—that they primarily degrade the intended protein of interest without affecting other proteins, which could lead to off-target effects and toxicity.[3][4]
This guide provides a comprehensive overview of how quantitative proteomics can be employed to validate the selectivity of PROTACs. While the initial query focused on "(Rac)-EC5026" as a PROTAC, it is important to clarify that EC5026 is a potent small molecule inhibitor of soluble epoxide hydrolase (sEH) and not a PROTAC. However, leveraging the sEH pathway as a well-defined example, this document will outline a hypothetical scenario for the proteomics-led selectivity assessment of an sEH-targeting PROTAC. We will compare this hypothetical PROTAC to existing small molecule inhibitors of sEH, detail the experimental protocols for proteomics analysis, and present data in a clear, comparative format.
The Soluble Epoxide Hydrolase (sEH) Signaling Pathway
Soluble epoxide hydrolase is a key enzyme in the metabolism of fatty acids.[5][6] It converts anti-inflammatory and analgesic epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoenoic acids (EETs), into their less active diol forms.[5][7] By inhibiting sEH, the levels of beneficial EpFAs are increased, making sEH an attractive therapeutic target for pain, inflammation, and cardiovascular diseases.[7][8]
Figure 1: Soluble Epoxide Hydrolase (sEH) Signaling Pathway.
Comparative Analysis of Alternative sEH Inhibitors
Before delving into the proteomics of a hypothetical sEH PROTAC, it is useful to understand the landscape of existing small molecule inhibitors of sEH. The potency of these inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. A hypothetical sEH PROTAC would aim to not only inhibit but degrade the sEH protein, offering a potentially more profound and lasting therapeutic effect.
| Compound Name | Chemical Class | IC50 (nM) for human sEH | Reference |
| This compound | Urea | ~0.1 | Not specified |
| TPPU | Urea | 0.4 | [9] |
| t-AUCB | Urea | 0.7 | [9] |
| AR9273 | Amide | Not specified | [6] |
| Benzoxazolone Derivatives | Benzoxazolone | Sub-nanomolar | [10] |
Table 1: Comparison of IC50 Values for Various sEH Inhibitors. This table summarizes the in vitro potency of several known sEH inhibitors, providing a benchmark for the development of novel therapeutics targeting this enzyme.
Proteomics-Based Validation of PROTAC Selectivity
The primary goal of a proteomics experiment in the context of PROTAC development is to comprehensively quantify changes in protein abundance across the entire proteome following treatment with the PROTAC. An ideal PROTAC will show significant and selective degradation of the target protein (in our hypothetical case, sEH) with minimal changes in the levels of other proteins.
Experimental Workflow for Proteomics Analysis
A typical workflow for the quantitative proteomics analysis of PROTAC selectivity involves several key steps, from sample preparation to data analysis. Tandem Mass Tag (TMT) and Data-Independent Acquisition (DIA) are two common mass spectrometry-based approaches for this type of analysis.[11][12]
Figure 2: Experimental Workflow for TMT-based Quantitative Proteomics.
Detailed Experimental Protocol: TMT-Based Quantitative Proteomics
This protocol provides a detailed methodology for a TMT-based quantitative proteomics experiment to assess the selectivity of a hypothetical sEH-targeting PROTAC.
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., a cell line with high endogenous sEH expression) in appropriate media.
-
Treat the cells with the sEH PROTAC at various concentrations and for different time points. Include a vehicle control (e.g., DMSO) and potentially a negative control PROTAC that does not bind sEH.
-
-
Protein Extraction and Digestion:
-
Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantify the protein concentration using a standard assay (e.g., BCA assay).
-
Take a fixed amount of protein (e.g., 100 µg) from each sample, reduce the disulfide bonds with DTT, and alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides overnight at 37°C using trypsin.[13]
-
-
TMT Labeling:
-
Desalt the resulting peptide mixtures using a solid-phase extraction (SPE) method.
-
Label the peptides from each condition with a different TMT isobaric tag according to the manufacturer's instructions.[14] This allows for the multiplexing of up to 16 samples in a single mass spectrometry run.[15]
-
Combine the labeled peptide samples into a single mixture.
-
-
Peptide Fractionation:
-
Fractionate the combined peptide mixture using high pH reversed-phase liquid chromatography to reduce sample complexity and increase proteome coverage.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by nano-liquid chromatography coupled to a high-resolution tandem mass spectrometer (e.g., an Orbitrap mass spectrometer).
-
The mass spectrometer will be operated in a data-dependent acquisition (DDA) mode to select the most abundant peptide ions for fragmentation.
-
-
Data Analysis:
-
Search the raw mass spectrometry data against a human protein database (e.g., UniProt) to identify peptides and proteins.
-
Use specialized software (e.g., Proteome Discoverer, MaxQuant) to quantify the relative abundance of proteins across the different conditions based on the TMT reporter ion intensities.
-
Perform statistical analysis to identify proteins that show significant changes in abundance upon PROTAC treatment.
-
Hypothetical Data Presentation for sEH PROTAC Selectivity
The results of the proteomics analysis can be summarized in a table to clearly visualize the selectivity of the sEH PROTAC. The data would show the fold change in protein abundance for sEH and other representative proteins.
| Protein | Function | Fold Change vs. Vehicle Control | p-value | Comments |
| sEH (EPHX2) | Target Protein | -8.0 | < 0.001 | Significant and selective degradation |
| Epoxide Hydrolase 1 (EPHX1) | Related Epoxide Hydrolase | -1.2 | > 0.05 | No significant off-target degradation |
| GAPDH | Housekeeping Protein | -1.1 | > 0.05 | No effect on housekeeping protein |
| CRBN | E3 Ligase Component | -1.0 | > 0.05 | No degradation of the recruited E3 ligase |
| Kinase X | Representative Off-Target | -1.3 | > 0.05 | No significant off-target degradation |
Table 2: Hypothetical Proteomics Data for an sEH-Targeting PROTAC. This table illustrates the expected outcome of a successful proteomics experiment, demonstrating high selectivity of the PROTAC for the intended target, sEH.
Logical Framework for Comparative Selectivity Analysis
The interpretation of the proteomics data follows a logical framework to ascertain the selectivity of the PROTAC.
Figure 3: Logical Flow for Assessing PROTAC Selectivity from Proteomics Data.
Proteomics analysis is an indispensable tool in the development of PROTACs, providing a global and unbiased assessment of their selectivity.[4] By quantifying changes across the entire proteome, researchers can confidently validate that a PROTAC is effectively and selectively degrading its intended target while minimizing off-target effects. The methodologies and frameworks presented in this guide, using a hypothetical sEH-targeting PROTAC as an example, provide a clear roadmap for the application of proteomics in the preclinical validation of this promising class of therapeutics. This rigorous approach is essential for advancing the development of safe and effective protein-degrading drugs for a wide range of diseases.
References
- 1. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches [frontiersin.org]
- 7. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Overview of Mainstream Proteomics Techniques - MetwareBio [metwarebio.com]
- 13. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BAF_Protocol_014_TMT-Based proteomics: Isobaric isotope labeling quantitative method [protocols.io]
- 15. High-Throughput Profiling of Proteome and Posttranslational Modifications by 16-Plex TMT Labeling and Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of (Rac)-EC5026: Understanding its Mechanism and the Hypothetical Role of Linker Modifications
For Researchers, Scientists, and Drug Development Professionals
(Rac)-EC5026 is a potent and orally active inhibitor of the soluble epoxide hydrolase (sEH) enzyme, which has shown promise as a non-opioid analgesic for inflammatory and neuropathic pain.[1][2] While direct comparative studies on different linker attachment points on this compound are not available in the current scientific literature, this guide provides a comprehensive overview of EC5026, its mechanism of action, and explores the principles of linker chemistry in drug design to offer a forward-looking perspective on potential modifications.
This compound acts by inhibiting the sEH enzyme, which is a key player in the metabolism of fatty acids.[1][2] Specifically, sEH hydrolyzes anti-inflammatory epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active diol counterparts.[3][4] By inhibiting sEH, EC5026 stabilizes the levels of these beneficial EpFAs, which in turn helps to reduce inflammation and pain.[1]
Quantitative Data on EC5026 and Related sEH Inhibitors
The development of EC5026 was the result of extensive structure-activity relationship (SAR) studies aimed at optimizing the potency and pharmacokinetic properties of sEH inhibitors.[5][6] The following table summarizes the inhibitory activity of EC5026 and related compounds against human sEH.
| Compound | IC50 (nM) for human sEH | Notes | Reference |
| This compound | < 0.05 | A potent, orally active sEH inhibitor. | [7] |
| EC5023 | Not specified, but less potent than EC5026 | Precursor to EC5026. | [5] |
| TPPU | Not specified, but a potent sEH inhibitor | A well-studied sEH inhibitor. | [5] |
| AUDA | 3 | A reference sEH inhibitor. | [7] |
| A20 | Not specified, but showed robust analgesic effect | A memantyl urea-based sEH inhibitor. | [8] |
Experimental Protocols
Inhibition Assay for Soluble Epoxide Hydrolase (sEH)
A common method to determine the inhibitory potency (IC50) of compounds like EC5026 against sEH is a cell-free biochemical assay.[8]
-
Enzyme Preparation: Recombinant human sEH (HsEH) is purified.
-
Substrate: A fluorescent substrate is used to measure enzyme activity.
-
Assay Procedure:
-
The inhibitor (e.g., EC5026) at various concentrations is pre-incubated with the purified HsEH.
-
The reaction is initiated by adding the fluorescent substrate.
-
The enzymatic activity is measured by monitoring the change in fluorescence over time.
-
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.[8]
Pharmacokinetic Studies in Animal Models
To evaluate the in vivo properties of sEH inhibitors, pharmacokinetic studies are conducted, typically in rats.[5]
-
Animal Model: Sprague-Dawley rats are commonly used.
-
Drug Administration: The compound is administered orally, often dissolved in a vehicle like PEG 300.
-
Sample Collection: Blood samples are collected at different time points after administration.
-
Analysis: The concentration of the compound in the plasma is determined using analytical methods such as LC-MS/MS.
-
Parameter Calculation: Pharmacokinetic parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) are calculated to assess the absorption, distribution, metabolism, and excretion of the drug.[5]
Visualizing the Mechanism and Potential Modifications
Signaling Pathway of Soluble Epoxide Hydrolase (sEH)
The following diagram illustrates the role of sEH in the arachidonic acid cascade and the mechanism of action of EC5026. Polyunsaturated fatty acids are metabolized by cytochrome P450 (CYP) enzymes to produce anti-inflammatory EpFAs. sEH then converts these EpFAs into less active diols. EC5026 inhibits sEH, leading to an accumulation of beneficial EpFAs.[5][9]
Caption: The sEH signaling pathway and the inhibitory action of this compound.
Conceptual Role of Linkers in Targeted Drug Delivery
While not applied to EC5026 in published literature, linkers are crucial components in targeted therapies like antibody-drug conjugates (ADCs).[10][][12] A linker connects a targeting moiety (e.g., an antibody) to a therapeutic agent (the "payload"). The properties of the linker are critical for the stability of the conjugate in circulation and the efficient release of the payload at the target site.[13][14]
Caption: A conceptual diagram illustrating the role of a linker in a targeted therapeutic conjugate.
Hypothetical Application of Linkers to EC5026
Although speculative, one could envision attaching a linker to the piperidine ring of EC5026 to create novel therapeutic agents. For instance, a linker could be used to:
-
Target EC5026 to specific tissues or cells: By attaching a targeting ligand via a linker, the delivery of EC5026 could be directed to sites of inflammation, potentially increasing its efficacy and reducing systemic exposure.
-
Create bifunctional molecules: A linker could connect EC5026 to another pharmacophore to create a dual-action drug. For example, linking it to a cyclooxygenase (COX) inhibitor could provide a synergistic anti-inflammatory and analgesic effect.
The design of such a linker would be critical, requiring careful consideration of its length, flexibility, and cleavage properties to ensure optimal performance.
Conclusion
This compound is a highly potent sEH inhibitor with a well-defined mechanism of action for pain and inflammation relief. While the concept of modifying EC5026 with linkers remains hypothetical, the principles of linker chemistry from fields like ADCs provide a valuable framework for the future design of next-generation sEH-targeting therapeutics with enhanced specificity and efficacy. Further research into the SAR of EC5026 and related compounds will be crucial for identifying suitable attachment points and designing effective linkers for novel therapeutic applications.
References
- 1. Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Soluble epoxide hydrolase maintains steady-state lipid turnover linked with autocrine signaling in peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Structure-guided discovery of potent and oral soluble epoxide hydrolase inhibitors for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. veranova.com [veranova.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
A Comparative Guide to (Rac)-EC5026 and Novel sEH-Targeting PROTACs in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of the soluble epoxide hydrolase (sEH) inhibitor, (Rac)-EC5026, and a novel generation of sEH-targeting Proteolysis Targeting Chimeras (PROTACs). The data presented is compiled from various preclinical studies in animal models, offering insights into their therapeutic potential for conditions such as neuropathic pain and inflammation. While direct head-to-head comparative studies are limited, this guide aims to provide a clear overview of the existing data to inform future research and development.
Introduction to sEH Inhibition and Degradation
Soluble epoxide hydrolase (sEH) is a key enzyme in the arachidonic acid cascade, responsible for the degradation of anti-inflammatory and analgesic epoxy fatty acids (EpFAs). Inhibition of sEH has emerged as a promising therapeutic strategy for a range of diseases, including neuropathic pain, by increasing the endogenous levels of beneficial EpFAs.[1][2] this compound is a potent small molecule inhibitor of sEH that has demonstrated efficacy in several animal models of neuropathic pain and has progressed to clinical trials.[2]
PROTACs represent a newer therapeutic modality designed to induce the degradation of a target protein rather than simply inhibiting its enzymatic activity. This is achieved through a bifunctional molecule that simultaneously binds to the target protein and an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the target by the proteasome. Recently, a new generation of sEH-targeting PROTACs, exemplified by "compound 8," has been developed, showing improved stability and in vivo activity compared to earlier iterations.[1]
Comparative Efficacy in Animal Models
The following tables summarize the available quantitative data from in vivo animal studies for the sEH PROTAC "compound 8" and the sEH inhibitor this compound. An additional sEH inhibitor, GSK2256294A, is included for a broader comparison.
Table 1: In Vivo Efficacy of sEH-Targeting PROTAC (Compound 8)
| Compound | Animal Model | Dosage & Administration | Key Findings | Reference |
| Compound 8 | Male C57BL/6J mice | 12 mg/kg, single i.p. injection | Significant degradation of sEH in the liver and brown adipose tissue (BAT) after 24 hours. | [1] |
Table 2: In Vivo Efficacy of sEH Inhibitor this compound in Neuropathic Pain Models
| Compound | Animal Model | Dosage & Administration | Key Findings | Reference |
| This compound | Sprague-Dawley rats with oxaliplatin-induced neuropathic pain | 0.3 - 3 mg/kg, oral gavage | Dose-dependent increase in paw withdrawal thresholds, indicating significant analgesia. | |
| This compound | Sprague-Dawley rats with paclitaxel-induced neuropathic pain | 1 - 3 mg/kg, oral gavage | Dose-dependent improvement in paw withdrawal thresholds. | |
| This compound | Sprague-Dawley rats with vincristine-induced neuropathic pain | 1 - 3 mg/kg, oral gavage | Significant analgesic effect, with the highest dose showing a long duration of action. |
Table 3: Comparative Efficacy of sEH Inhibitors in Neuropathic and Inflammatory Pain Models
| Compound | Animal Model | Pain Model | Dosage & Administration | Key Findings | Reference |
| APAU (sEH inhibitor) | Rat | Streptozocin-induced diabetic neuropathic pain | 10 mg/kg | Significantly decreased allodynia compared to vehicle and celecoxib. | [3] |
| t-TUCB (sEH inhibitor) | Rat | Lipopolysaccharide-induced inflammatory pain | 0.1 - 10 mg/kg | Dose-dependent reduction in allodynia. | [3] |
| t-AUCB (sEH inhibitor) | Rat | Lipopolysaccharide-induced inflammatory pain | 30 and 100 mg/kg | Significantly blocked pain-related behavior at the two highest doses. | [3] |
| GSK2256294A | Cigarette smoke-exposed mice | Pulmonary inflammation | 5 - 30 mg/kg, p.o. twice daily | Dose-dependently inhibited the generation and maintenance of pulmonary inflammation. |
Pharmacokinetic Profiles
A direct comparison of the pharmacokinetic (PK) profiles of sEH PROTACs and EC5026 is challenging due to studies being conducted in different species. However, the available data provides some insights.
Table 4: Pharmacokinetic Parameters
| Compound | Animal Model | Administration | Key PK Parameters | Reference |
| Compound 8 (PROTAC) | Male CD1 mice | 10 mg/kg, single i.p. injection | Half-life of approximately 12 hours. Plasma concentration maintained >1 µM for over 24 hours. | [1][4] |
| This compound | Rats and Dogs | Oral | Good oral absorption and bioavailability. In humans, mean half-life of 41.8 to 59.1 hours for doses of 8-24 mg. | [5][6] |
Signaling Pathways
The therapeutic effects of both sEH inhibitors and PROTACs are rooted in their modulation of the arachidonic acid cascade and the subsequent impact on downstream signaling pathways, including the endoplasmic reticulum (ER) stress response.
Arachidonic Acid Cascade and sEH
The following diagram illustrates the central role of sEH in the metabolism of arachidonic acid. Inhibition or degradation of sEH leads to an accumulation of anti-inflammatory and analgesic EpFAs.
Caption: Role of sEH in the Arachidonic Acid Cascade.
sEH and Endoplasmic Reticulum (ER) Stress Signaling
sEH activity has been linked to the regulation of ER stress. By increasing EpFA levels, sEH inhibition or degradation can help alleviate ER stress, which is implicated in various pathological conditions.
Caption: sEH modulation of ER Stress Signaling.
Experimental Protocols
This section provides an overview of the methodologies used in the cited preclinical studies.
In Vivo Efficacy of sEH PROTAC (Compound 8)
-
Animal Model: Male C57BL/6J mice.
-
Compound Administration: A single intraperitoneal (i.p.) injection of compound 8 at a dosage of 12 mg/kg.
-
Tissue Analysis: After 24 hours, mice were sacrificed, and the levels of sEH protein in the liver and brown adipose tissue (BAT) were measured via immunoblotting.[1]
In Vivo Efficacy of this compound in Neuropathic Pain
-
Animal Models: Sprague-Dawley rats with neuropathic pain induced by oxaliplatin, paclitaxel, or vincristine.
-
Compound Administration: Oral gavage of this compound at doses ranging from 0.3 to 3 mg/kg.
-
Behavioral Testing (Mechanical Allodynia): Paw withdrawal thresholds were measured using the von Frey test. This test involves applying calibrated filaments of increasing force to the plantar surface of the hind paw until a withdrawal reflex is elicited.[7][8][9] The electronic von Frey apparatus can also be used, where a probe applies a gradually increasing force.[7]
Western Blotting (Immunoblotting) for sEH
-
Tissue Lysis: Mouse liver tissues are homogenized in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[10][11]
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA or Bradford assay).
-
Gel Electrophoresis: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10][11]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[12]
-
Immunodetection: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for sEH. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for detection via chemiluminescence.[10][11]
Conclusion
Both sEH inhibitors, such as this compound, and the newer sEH-targeting PROTACs, like compound 8, demonstrate significant potential in preclinical models. EC5026 has a substantial body of evidence supporting its analgesic effects in various neuropathic pain models. The sEH PROTAC compound 8 shows promise with its ability to induce in vivo degradation of the target protein, a mechanism that could offer advantages in terms of duration of action and overcoming resistance mechanisms.
The choice between an inhibitor and a degrader will likely depend on the specific therapeutic context, including the desired duration of effect and the potential for off-target effects. Further head-to-head studies in relevant disease models are warranted to directly compare the efficacy, safety, and pharmacokinetic/pharmacodynamic profiles of these two promising therapeutic modalities. The data presented in this guide serves as a valuable resource for researchers navigating the development of novel therapeutics targeting the sEH pathway.
References
- 1. In Vivo-Active Soluble Epoxide Hydrolase-Targeting PROTACs with Improved Potency and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Soluble epoxide hydrolase inhibition alleviates chemotherapy induced neuropathic pain [frontiersin.org]
- 3. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Randomized, double-blind, phase 1a single-ascending dose and food effect studies assessing safety and pharmacokinetics of EC5026 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomized, double‐blind, phase 1a single‐ascending dose and food effect studies assessing safety and pharmacokinetics of EC5026 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 8. Frontiers | Spontaneous, Voluntary, and Affective Behaviours in Rat Models of Pathological Pain [frontiersin.org]
- 9. Measurement of neuropathic pain in constrictive sciatic nerve models in rats [scielo.org.mx]
- 10. pubcompare.ai [pubcompare.ai]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
A Comparative Guide to Validating PROTAC-mediated Degradation of Soluble Epoxide Hydrolase vs. Inhibition by (Rac)-EC5026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct modalities for targeting the soluble epoxide hydrolase (sEH), a critical enzyme implicated in various inflammatory and metabolic diseases. We will explore the catalytic degradation of sEH by Proteolysis Targeting Chimeras (PROTACs) and the conventional inhibition by the potent small molecule, (Rac)-EC5026. This document will delve into the mechanistic differences, present comparative quantitative data, and provide detailed experimental protocols for validating the on-target effects of these compounds.
Introduction: Inhibition vs. Degradation
Traditional pharmacological intervention relies on competitive inhibitors that occupy the active site of an enzyme to block its function. This compound is a potent inhibitor of sEH, effectively reducing its enzymatic activity. In contrast, PROTACs represent a novel therapeutic strategy that hijacks the cell's natural protein disposal system to eliminate the target protein entirely. These heterobifunctional molecules form a ternary complex between the target protein (sEH) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome or lysosome. This offers a catalytic mode of action with the potential for a more profound and sustained pharmacological effect compared to occupancy-based inhibition.
Quantitative Comparison: this compound vs. sEH PROTACs
The following table summarizes the key quantitative metrics for this compound and representative sEH-targeting PROTACs, highlighting the superior potency of the degradation-based approach.
| Compound/Molecule | Type | Target | Key Parameter | Value | Reference |
| This compound | Inhibitor | Soluble Epoxide Hydrolase (sEH) | Inhibition Constant (Ki) | 0.06 nM | [1] |
| sEH PROTAC Compound 8 | PROTAC (CRBN-based) | Soluble Epoxide Hydrolase (sEH) | Half-maximal Degradation Concentration (DC50) | ~0.5 nM | [1] |
| Maximum Degradation (Dmax) | ~79% | [1] | |||
| sEH PROTAC Compound 23 | PROTAC (CRBN-based) | Soluble Epoxide Hydrolase (sEH) | Maximum Degradation (Dmax) | ~75% | [2] |
Mechanism of Action: A Visual Representation
To illustrate the distinct mechanisms, the following diagrams, generated using Graphviz, depict the sEH signaling pathway and the comparative modes of action of an inhibitor versus a PROTAC.
Soluble Epoxide Hydrolase (sEH) Signaling Pathway
Caption: The sEH signaling pathway, where sEH metabolizes anti-inflammatory EETs to pro-inflammatory DHETs.
Comparative Mechanisms: Inhibition vs. PROTAC-mediated Degradation
Caption: Comparison of sEH targeting: inhibition by this compound vs. degradation mediated by a PROTAC.
Experimental Protocols for Mechanism Validation
Validating the mechanism of action for sEH PROTACs requires a series of well-defined experiments to demonstrate target engagement, degradation, and the involvement of the ubiquitin-proteasome or lysosomal system.
HiBiT-based sEH Degradation Assay
This high-throughput assay allows for the quantitative measurement of protein degradation by monitoring the luminescence of a HiBiT-tagged target protein.
Experimental Workflow:
Caption: Workflow for the HiBiT-based sEH protein degradation assay.
Detailed Protocol:
-
Cell Culture: Culture HeLa cells stably expressing sEH fused with a C-terminal HiBiT tag (HeLa-sEH-HiBiT) in a 384-well plate at a density of 2000 cells per well.
-
Compound Treatment: Treat the cells with a serial dilution of the sEH PROTAC (e.g., 0.001 µM to 3 µM) or this compound as a negative control for degradation. Include a DMSO-treated control.
-
Incubation: Incubate the plate for various time points (e.g., 1, 3, 18, and 24 hours) at 37°C in a humidified incubator.
-
Lysis and Detection: After incubation, lyse the cells and add the LgBiT protein and Nano-Glo® substrate according to the manufacturer's protocol (Promega).
-
Luminescence Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the luminescence signals to the DMSO control. Plot the relative luminescence against the compound concentration to determine the DC50 (concentration at which 50% of the maximum degradation is achieved) and Dmax (the maximum percentage of degradation).[3]
Western Blotting for sEH Degradation
Western blotting provides a semi-quantitative, visual confirmation of target protein degradation.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Plate human hepatoma (HepG2) cells and treat with the desired concentrations of sEH PROTAC, this compound, and a vehicle control (DMSO) for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against sEH overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the sEH signal to the loading control to determine the extent of degradation.
-
Investigating the Degradation Pathway
To confirm the involvement of the proteasome or lysosome in PROTAC-mediated sEH degradation, co-treatment experiments with specific inhibitors are performed.
Protocol:
-
Co-treatment: Treat cells with the sEH PROTAC in the presence or absence of a proteasome inhibitor (e.g., MG132) or a lysosomal inhibitor (e.g., Bafilomycin A1).
-
Analysis: Analyze the sEH protein levels by Western blotting or a HiBiT assay as described above.
-
Interpretation: A rescue of sEH degradation in the presence of MG132 indicates a proteasome-dependent mechanism, while a rescue with Bafilomycin A1 suggests a lysosome-dependent pathway. Interestingly, some studies have shown that sEH PROTACs can induce degradation through a lysosomal pathway.[4]
Conclusion
The validation of the mechanism of action for sEH-targeting PROTACs demonstrates a clear advantage over traditional inhibition with molecules like this compound. The ability of PROTACs to catalytically induce the degradation of sEH at sub-nanomolar concentrations offers a more potent and potentially more durable therapeutic effect. The experimental protocols outlined in this guide provide a robust framework for researchers to quantify and visualize the degradation of sEH, thereby accelerating the development of this promising new class of therapeutics. The use of orthogonal assays, such as HiBiT technology and Western blotting, is crucial for the comprehensive validation of PROTAC activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Based Design of PROTACS for the Degradation of Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. PROTAC-mediated selective degradation of cytosolic soluble epoxide hydrolase enhances ER-stress reduction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Novel VHL Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of emerging Von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands against the well-established first-generation ligand, VH032. The development of potent and specific VHL ligands is a cornerstone of PROteolysis TArgeting Chimera (PROTAC) technology, a revolutionary approach in drug discovery for selective protein degradation.[1][2] This document outlines the comparative binding affinities of new ligands, detailed experimental methodologies for their validation, and visual representations of the key biological pathways and experimental workflows.
Introduction to VHL Ligands and the Benchmark: VH032
The VHL protein is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[3] This complex targets proteins for ubiquitination and subsequent degradation by the proteasome. A key endogenous substrate for VHL is the alpha subunit of the hypoxia-inducible factor (HIF-1α).[3] Small molecule VHL ligands have been developed to hijack this natural degradation pathway for therapeutic purposes. These ligands form one end of a PROTAC, which brings a target protein into proximity with the E3 ligase, leading to the target's degradation.
VH032 is a pioneering, non-peptidic small molecule VHL ligand that has served as a foundational tool in the development of numerous PROTACs.[3][4] It was one of the first hydroxyproline-containing VHL ligands to exhibit nanomolar binding affinity in vitro.[5] While instrumental, the field has seen the emergence of new ligands with improved affinities and physicochemical properties, offering enhanced performance in targeted protein degradation. This guide benchmarks these newer ligands against VH032 to provide a clear comparison for researchers.
Quantitative Comparison of VHL Ligand Performance
The binding affinity of a ligand to VHL is a critical determinant of its efficacy in a PROTAC. The following table summarizes the binding affinities (Kd and IC50 values) of several notable VHL ligands compared to the benchmark, VH032. Lower values indicate stronger binding.
| Ligand | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method | Reference |
| VH032 (Benchmark) | 185 nM | 77.8 nM | TR-FRET | [3][6] |
| VH101 | 44 nM | - | SPR | [3] |
| VH298 | 80-90 nM | 44.0 nM | TR-FRET | [6] |
| GNE7599 | 0.54 nM | - | Not Specified | |
| Compound 30 | < 40 nM | - | FP, SPR | |
| MZ1 | - | 14.7 nM | TR-FRET | [6] |
Signaling Pathway and Experimental Workflow
To provide a clear visual context, the following diagrams illustrate the VHL-mediated protein degradation pathway and a general experimental workflow for validating new VHL ligands.
Caption: VHL-mediated degradation of HIF-1α under normal oxygen conditions.
Caption: A general experimental workflow for the validation of new VHL ligands.[7][8][9]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of VHL ligand performance. Below are representative protocols for two common high-throughput methods for determining binding affinity.
Fluorescence Polarization (FP) Binding Assay
This competitive binding assay measures the displacement of a fluorescently labeled VHL ligand (tracer) by a test compound, leading to a decrease in fluorescence polarization.
Materials:
-
Purified VHL/ElonginB/ElonginC (VBC) complex
-
Fluorescently labeled VHL ligand (e.g., FAM-labeled HIF-1α peptide or a small molecule tracer)
-
Assay Buffer (e.g., PBS, 0.01% BSA, 0.01% Tween-20)
-
Test compounds (serial dilutions in assay buffer with a final DMSO concentration ≤1%)
-
Black, low-volume 384-well assay plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a solution of the VBC complex in assay buffer at a concentration determined by prior titration (typically in the low nM range).
-
Prepare a solution of the fluorescent tracer in assay buffer at a concentration close to its Kd for the VBC complex.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Plate Setup:
-
Add a defined volume of the test compound dilutions to the wells of the 384-well plate.
-
Include controls: "no inhibitor" (buffer only) and "no protein" (tracer only).
-
Add the VBC complex solution to all wells except the "no protein" controls.
-
Add the fluorescent tracer solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Calculate the anisotropy or polarization values for each well.
-
Plot the polarization values against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Surface Plasmon Resonance (SPR) Binding Assay
SPR is a label-free technique that measures the binding of an analyte (VHL ligand) to a ligand (immobilized VBC complex) in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified VBC complex
-
Running Buffer (e.g., HBS-EP+)
-
Test compounds (serial dilutions in running buffer)
Procedure:
-
Immobilization of VBC Complex:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the VBC complex over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the test compound (analyte) over the immobilized VBC surface and a reference flow cell.
-
Allow for an association phase followed by a dissociation phase where only running buffer flows over the surface.
-
Between cycles, regenerate the sensor surface with a suitable regeneration solution if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Conclusion
The landscape of VHL ligands is rapidly evolving, with new compounds demonstrating significantly improved binding affinities and physicochemical properties compared to early-generation ligands like VH032. The data and protocols presented in this guide offer a framework for researchers to benchmark these novel ligands and select the most promising candidates for the development of next-generation PROTACs. The continued optimization of VHL ligands will be a critical driver of innovation in the field of targeted protein degradation.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (Rac)-EC5026: A Guide for Laboratory Professionals
(Rac)-EC5026, a compound utilized in scientific research, requires careful handling and disposal due to its potential hazards. This guide provides detailed procedures for its safe management and disposal in a laboratory setting, ensuring the safety of personnel and the protection of the environment.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to proper disposal protocols is therefore critical. The primary directive for the disposal of this compound is to entrust it to an approved waste disposal plant[1]. This ensures that the chemical is managed in a way that minimizes its environmental impact.
Hazard Classification
A clear understanding of the hazards associated with this compound is fundamental to its safe handling and disposal.
| Hazard Classification | Description | GHS Code |
| Acute Oral Toxicity | Harmful if swallowed. | H302 |
| Acute Aquatic Toxicity | Very toxic to aquatic life. | H400 |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | H410 |
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound, it is imperative to be equipped with the appropriate personal protective equipment.
| PPE | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves. |
| Body Protection | Impervious clothing. |
| Respiratory Protection | Suitable respirator. |
Safe handling practices include avoiding inhalation, contact with eyes and skin, and the formation of dust and aerosols. Work should be conducted in areas with adequate exhaust ventilation[1].
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound waste.
-
Segregation of Waste :
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Designate a specific, clearly labeled waste container for this compound and materials contaminated with it.
-
-
Containerization :
-
Use a chemically resistant, leak-proof container for collecting this compound waste.
-
The container must be kept tightly sealed when not in use.
-
-
Labeling :
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include appropriate hazard symbols (e.g., "Harmful," "Dangerous for the environment").
-
Indicate the start date of waste accumulation.
-
-
Storage of Waste :
-
Store the sealed waste container in a cool, well-ventilated area designated for hazardous waste.
-
Ensure the storage area is away from direct sunlight and sources of ignition[1].
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated waste management provider.
-
Follow their specific procedures for the collection and disposal of chemical waste.
-
Do not pour this compound down the drain or dispose of it in regular trash.
-
Emergency Procedures
In the event of accidental exposure or spillage, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Call a physician. |
| Eye Contact | Remove contact lenses, if present. Immediately flush eyes with large amounts of water. Promptly call a physician. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician. |
| Inhalation | Relocate to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. |
For spills, it is important to collect the spillage and dispose of it as hazardous waste[1]. Ensure the cleanup is performed in a safe manner, using appropriate PPE.
Caption: Workflow for Handling and Disposal of this compound.
References
Personal protective equipment for handling (Rac)-EC5026
Essential Safety and Handling Guide for (Rac)-EC5026
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of this compound, a potent piperidine inhibitor of soluble epoxide hydrolase (sEH). [1]
This document provides essential safety protocols and logistical information for the proper management of this compound in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental contamination.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[2]
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[2]
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[2]
| Hazard Statement | Code | Description |
| Harmful if swallowed | H302 | Ingestion of the substance can cause harmful health effects.[2] |
| Very toxic to aquatic life with long lasting effects | H410 | The substance poses a significant, long-term threat to aquatic ecosystems.[2] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure through inhalation, ingestion, or skin and eye contact.[2][3][4][5]
| Protection Type | Required PPE | Specifications & Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes or dust.[2] |
| Hand Protection | Protective gloves (e.g., Nitrile) | Prevents skin contact. Check for compatibility and breakthrough times. |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | Suitable respirator | Use in well-ventilated areas. A respirator is necessary if dust or aerosols are generated.[2] |
Operational Handling Workflow
The following diagram outlines the procedural steps for the safe handling of this compound from reception to disposal.
Safe Handling and Storage Protocols
Handling:
-
Avoid inhalation, and contact with eyes and skin.[2]
-
Prevent the formation of dust and aerosols.[2]
-
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Do not eat, drink, or smoke in the handling area.[2]
-
Wash hands and any exposed skin thoroughly after handling.[2]
Storage:
-
Keep the container tightly sealed.[2]
-
Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[2]
-
Storage Temperatures:
First Aid Measures
Immediate first aid is crucial in the event of accidental exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[2] |
| Skin Contact | Rinse the affected skin area thoroughly with water. Remove contaminated clothing and seek medical advice.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation.[2] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2] |
Spill and Disposal Management
Spill Response:
-
Collect any spillage to prevent environmental release.[2]
-
Clean spills promptly and safely, wearing appropriate PPE.
Disposal:
-
Dispose of the contents and the container at an approved waste disposal facility.[2]
-
Avoid releasing the substance into the environment.[2]
Emergency Contact Information
In case of an emergency, refer to the contact information provided by the supplier's safety data sheet.[2]
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
